molecular formula C13H18O B14487661 1-[4-(2-Methylbutyl)phenyl]ethanone CAS No. 65134-00-1

1-[4-(2-Methylbutyl)phenyl]ethanone

Cat. No.: B14487661
CAS No.: 65134-00-1
M. Wt: 190.28 g/mol
InChI Key: ITHIIFBKLUBIIB-UHFFFAOYSA-N
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Description

1-[4-(2-Methylbutyl)phenyl]ethanone is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(2-Methylbutyl)phenyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(2-Methylbutyl)phenyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

65134-00-1

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-[4-(2-methylbutyl)phenyl]ethanone

InChI

InChI=1S/C13H18O/c1-4-10(2)9-12-5-7-13(8-6-12)11(3)14/h5-8,10H,4,9H2,1-3H3

InChI Key

ITHIIFBKLUBIIB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Foundational & Exploratory

1-[4-(2-Methylbutyl)phenyl]ethanone: Synthesis, Properties, and Materials Science Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced materials and asymmetric synthesis, the structural precision of chiral building blocks dictates the macroscopic properties of the final product. 1-[4-(2-Methylbutyl)phenyl]ethanone (specifically its (S)-enantiomer) is a highly specialized branched aromatic ketone[]. It serves as a critical intermediate in the development of optical materials, asymmetric catalysts, and most notably, Ferroelectric Liquid Crystals (FLCs) [],[2]. By providing a stable, stereochemically pure 2-methylbutyl tail attached to an easily functionalizable acetophenone core, this compound enables the rational design of mesogens that exhibit spontaneous polarization and bistability.

This whitepaper provides an in-depth technical analysis of 1-[4-(2-Methylbutyl)phenyl]ethanone, detailing its physicochemical profile, a stereocontrolled synthetic workflow, and its mechanistic role in advanced electro-optic display devices.

Physicochemical & Structural Profiling

Understanding the baseline properties of 1-[4-(2-Methylbutyl)phenyl]ethanone is essential for downstream synthetic planning, particularly regarding its thermal stability and phase behavior during purification.

PropertyValue / Description
Chemical Name (S)-1-[4-(2-Methylbutyl)phenyl]ethanone
CAS Number 65134-00-1[]
Molecular Formula C₁₃H₁₈O[]
Molecular Weight 190.28 g/mol []
Boiling Point ~286.2 °C (Predicted)[3]
Density ~0.934 g/cm³ (Predicted)[3]
Appearance Colorless to pale yellow liquid
Structural Features Acetophenone core with a para-substituted chiral branched alkyl tail
Primary Applications Asymmetric catalysis, FLC mesogen synthesis, optical materials[],[2]

Strategic Synthesis & Mechanistic Causality

The synthesis of (S)-1-[4-(2-methylbutyl)phenyl]ethanone requires strict adherence to stereochemical preservation. The chiral center is located at the C2 position of the butyl chain, making it highly susceptible to racemization or structural rearrangement if inappropriate electrophilic pathways are chosen.

The Challenge of Alkyl Rearrangement

A novice approach to synthesizing the precursor, (S)-(2-methylbutyl)benzene, might involve the direct Friedel-Crafts alkylation of benzene using (S)-1-bromo-2-methylbutane and a Lewis acid (e.g., AlCl₃). However, this pathway is fundamentally flawed. The primary alkyl halide-Lewis acid complex undergoes rapid 1,2-hydride shifts to form a highly stable tertiary carbocation (tert-pentyl cation). This results in the formation of achiral tert-pentylbenzene, completely destroying the chiral architecture.

To bypass carbocation intermediates, we must utilize a transition-metal-catalyzed Kumada Cross-Coupling [4]. This method relies on a concerted oxidative addition, transmetalation, and reductive elimination cycle that strictly preserves the stereocenter of the alkyl Grignard reagent.

Step-by-Step Methodology: The Cross-Coupling to Acylation Pipeline

The following self-validating protocol ensures >99% regioselectivity and preservation of enantiomeric excess (ee%).

Step 1: Halogenation of the Chiral Pool

  • Charge a dry, argon-purged flask with (S)-2-methyl-1-butanol (1.0 eq) in anhydrous diethyl ether at 0 °C.

  • Dropwise add phosphorus tribromide (PBr₃, 0.4 eq). Causality: PBr₃ is chosen over HBr to prevent acid-catalyzed carbocation formation, ensuring an Sₙ2-like displacement that preserves the (S)-configuration.

  • Quench, extract, and distill to isolate (S)-1-bromo-2-methylbutane.

Step 2: Kumada Cross-Coupling

  • Form the Grignard reagent by adding (S)-1-bromo-2-methylbutane to magnesium turnings in anhydrous THF.

  • In a separate flask, prepare a solution of bromobenzene (0.9 eq) and 1-2 mol% NiCl₂(dppp) catalyst in THF. Causality: The bidentate dppp ligand on the Nickel catalyst suppresses unwanted β-hydride elimination, favoring rapid reductive elimination of the cross-coupled product[4].

  • Slowly add the Grignard reagent to the catalyst/aryl halide mixture at 0 °C to room temperature.

  • Work up with saturated NH₄Cl to yield (S)-(2-methylbutyl)benzene[5].

Step 3: Regioselective Friedel-Crafts Acylation

  • Dissolve (S)-(2-methylbutyl)benzene in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add acetyl chloride (1.1 eq) followed by portion-wise addition of anhydrous AlCl₃ (1.2 eq). Causality: The bulky chiral tail creates significant steric hindrance at the ortho positions, directing the acylium ion almost exclusively (>95%) to the para position.

  • Quench with ice-cold HCl, extract, and purify via vacuum distillation to yield (S)-1-[4-(2-Methylbutyl)phenyl]ethanone.

SynthesisWorkflow SM (S)-2-Methyl-1-butanol Chiral Pool Bromide (S)-1-Bromo-2-methylbutane (PBr3, Et2O) SM->Bromide Grignard Grignard Formation (Mg, THF) Bromide->Grignard Coupling Kumada Coupling (PhBr, NiCl2(dppp)) Grignard->Coupling Acylation Friedel-Crafts Acylation (AcCl, AlCl3, DCM) Coupling->Acylation Product (S)-1-[4-(2-Methylbutyl) phenyl]ethanone Acylation->Product

Fig 1. Stereocontrolled synthesis workflow for (S)-1-[4-(2-Methylbutyl)phenyl]ethanone.

Applications in Advanced Materials: Ferroelectric Liquid Crystals (FLCs)

The primary industrial value of 1-[4-(2-Methylbutyl)phenyl]ethanone lies in its use as a precursor for Ferroelectric Liquid Crystals (FLCs)[2]. FLCs represent a specialized class of mesogens utilized in high-speed, bistable electro-optic display devices.

Chiral Smectic C (SmC*) Phase Induction

For a liquid crystal to exhibit ferroelectricity, it must possess a chiral center that breaks the mirror symmetry of the tilted Smectic C phase, generating the chiral Smectic C (SmC*) phase[2].

When 1-[4-(2-Methylbutyl)phenyl]ethanone is chemically elaborated (e.g., via haloform reaction to a benzoic acid, followed by esterification with biphenols), the resulting 4'-(2-methylbutyl)phenyl ester derivatives self-assemble into layered structures[2]. The steric bulk of the 2-methyl group restricts the free rotation of the molecule around its long axis. This rotational hindrance, combined with the permanent dipole moment of the core ester linkages, aligns the transverse dipoles in a single direction across the smectic layer. This macroscopic alignment manifests as Spontaneous Polarization (Ps) , allowing the material to switch states in microseconds under an applied electric field.

FLC_Mechanism Precursor 1-[4-(2-Methylbutyl)phenyl]ethanone Mesogen Chiral Biphenyl Carboxylate Mesogen Precursor->Mesogen Synthetic Elaboration SmC Smectic C* (SmC*) Phase Alignment Mesogen->SmC Thermal Self-Assembly Symmetry Symmetry Breaking (C2 Axis) SmC->Symmetry Chiral Steric Interactions Polarization Spontaneous Polarization (Ps) Symmetry->Polarization Dipole Alignment

Fig 2. Role of the chiral 2-methylbutyl tail in inducing spontaneous polarization in FLCs.

Analytical Characterization & Self-Validating Quality Control

To ensure the integrity of the synthesized 1-[4-(2-Methylbutyl)phenyl]ethanone, the analytical workflow must be treated as a self-validating system. A failure in any of the following metrics immediately flags a deviation in the upstream synthetic parameters:

  • Regiochemical Validation via GC-MS:

    • Method: Gas Chromatography-Mass Spectrometry.

    • Validation Metric: The presence of a single dominant peak with a molecular ion of m/z 190. The absence of secondary peaks at identical masses confirms that the Friedel-Crafts acylation was strictly para-selective, validating the temperature control (0 °C) during the AlCl₃ addition.

  • Stereochemical Validation via Polarimetry & Chiral HPLC:

    • Method: Measurement of specific optical rotation

      
       and enantiomeric excess (ee%) via chiral stationary phase HPLC.
      
    • Validation Metric: The ee% must match the ee% of the starting (S)-2-methyl-1-butanol (>98%). If the ee% drops, it proves that the Kumada coupling failed to suppress radical-mediated racemization, indicating catalyst degradation or an excessively high reaction temperature.

  • Structural Validation via ¹H NMR (CDCl₃):

    • Validation Metric: A sharp singlet at ~2.5 ppm integrating to 3H confirms the acetyl methyl group. Two distinct doublets in the aromatic region (typical AA'BB' system around 7.2 - 7.9 ppm) mathematically prove the para-substitution pattern.

References

  • BOC Sciences. "(S)-1-[4-(2-Methylbutyl)phenyl]ethanone CAS 65134-00-1." BOC Sciences Catalog.
  • ChemicalBook. "(S)-1-[4-(2-Methylbutyl)phenyl]ethanone Properties." ChemicalBook Database.
  • Vargha, V., et al. "Ferroelectric Liquid Crystal Polymers." Periodica Polytechnica Chemical Engineering.
  • Journal of the American Chemical Society. "Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling." JACS.
  • LookChem. "(2-Methylbutyl)benzene Chemical Properties." LookChem Database.

Sources

Advanced Technical Guide on (S)-1-[4-(2-Methylbutyl)phenyl]ethanone (CAS 65134-00-1): Physicochemical Profiling and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-1-[4-(2-Methylbutyl)phenyl]ethanone (CAS 65134-00-1) is a highly specialized chiral intermediate utilized extensively in the development of advanced materials—specifically ferroelectric liquid crystals (FLCs)—and as a building block for pharmaceutical active pharmaceutical ingredients (APIs). The molecule features a rigid acetophenone core coupled with a flexible, chiral (S)-2-methylbutyl tail. This specific structural geometry is not arbitrary; it is the fundamental driver for breaking molecular symmetry in smectic phases, thereby inducing the spontaneous polarization required for ultra-fast electro-optic switching in FLC displays.

This whitepaper provides an authoritative, in-depth analysis of its physical properties, safety profiles, and self-validating synthetic protocols designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Causality

The physical properties of CAS 65134-00-1 dictate its behavior in both synthetic workflows and final material applications. The data below synthesizes known parameters for this compound and its close structural analogs[1],[2].

Quantitative Physical Properties
PropertyValueCausality / Significance
Molecular Formula C₁₃H₁₈ODefines the core mass balance for downstream stoichiometry.
Molecular Weight 190.28 g/mol Critical for precise molar equivalents in API synthesis.
Boiling Point 286.2 ± 19.0 °C[1]High BP necessitates high-vacuum distillation for purification to prevent thermal degradation.
Density 0.94 ± 0.1 g/cm³[1]Slightly less dense than water; dictates phase separation dynamics (organic top layer) during aqueous workup.
LogP (Predicted) ~3.4 - 3.8High lipophilicity; requires non-polar to moderately polar solvent systems (e.g., Hexane/EtOAc) for chromatography.
Physical State Clear, colorless to pale yellow oilVisual indicator of purity; dark yellow/brown indicates oxidation or residual catalyst.
Structural Causality: The Role of the Chiral Tail

In the context of liquid crystals, the (S)-2-methylbutyl group is a classic chiral inductor. According to Meyer's symmetry argument, when this molecule is incorporated into a rod-like mesogen, the chiral center restricts the free rotation of the molecule around its long axis within the tilted smectic C phase. This steric hindrance forces the transverse dipole moments to align, generating the macroscopic spontaneous polarization characteristic of the smectic C* (ferroelectric) phase[3]. The acetyl group serves as a versatile electrophilic handle, allowing chemists to extend the rigid core via haloform reactions, aldol condensations, or cross-coupling.

Safety, Handling, and Environmental Data (EHS)

While specific toxicological data for CAS 65134-00-1 is limited, its safety profile can be reliably extrapolated from its direct precursor, (2-Methylbutyl)benzene[4], and its structural analog, 4'-isobutylacetophenone[2].

Hazard ClassGHS ClassificationPrecautionary Mitigation
Skin/Eye Irritation Category 2 (Irritant)P280: Wear nitrile gloves and safety goggles. The lipophilic tail allows rapid dermal penetration.
Aquatic Toxicity Chronic 2 (Toxic to aquatic life)P273: Avoid release to the environment. Must be disposed of via certified chemical incineration.
Flammability Combustible LiquidP210: Keep away from open flames. Flash point is elevated, but aerosolized mists are highly flammable.

Self-Validating Handling Protocol: To validate safe storage, batches must be kept under an inert argon atmosphere at room temperature. Periodic GC-MS sampling should be conducted every 6 months to check for auto-oxidation products (e.g., formation of peroxides or carboxylic acids at the benzylic position).

Synthetic Pathways and Experimental Workflows

The primary industrial and laboratory route to CAS 65134-00-1 is the Friedel-Crafts acylation of (S)-(2-methylbutyl)benzene[4].

Step-by-Step Methodology: Regioselective Friedel-Crafts Acylation

Causality of Experimental Choices: The reaction utilizes anhydrous Aluminum Chloride (AlCl₃) and Acetyl Chloride in Dichloromethane (DCM). The bulky (S)-2-methylbutyl group sterically blocks the ortho positions, driving the electrophilic aromatic substitution almost exclusively to the para position. Temperature control (0 °C) is critical to suppress meta-substitution and prevent Lewis-acid catalyzed racemization or rearrangement of the chiral tail.

  • System Preparation: Purge a 3-neck round-bottom flask with Argon. Add anhydrous AlCl₃ (1.2 equivalents) and dry DCM. Cool the suspension to 0 °C using an ice-water bath.

  • Electrophile Generation: Slowly add Acetyl Chloride (1.1 equivalents) dropwise over 15 minutes. Mechanism: This forms the highly reactive acylium ion intermediate.

  • Substrate Addition: Add (S)-(2-methylbutyl)benzene (1.0 equivalent) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression (IPC): Stir for 2 hours at 0 °C. Validation: Analyze an aliquot via GC-FID; proceed only when starting material is <1%.

  • Quenching Mechanism: Carefully pour the reaction mixture over crushed ice containing 1M HCl. Causality: The AlCl₃ forms a robust, stable complex with the ketone oxygen of the product, which deactivates the ring against polyacylation. The acidic ice quench aggressively hydrolyzes this aluminum-ketone complex, freeing the product into the organic phase and preventing intractable emulsions.

  • Isolation: Separate the DCM layer, wash with saturated NaHCO₃ (to neutralize residual HCl), then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

G Start (S)-(2-Methylbutyl)benzene CAS: 3968-85-2 Reaction Friedel-Crafts Acylation Electrophilic Aromatic Substitution Start->Reaction Reagents Acetyl Chloride + AlCl3 (DCM Solvent, 0°C) Reagents->Reaction Quench Ice/HCl Quench (Hydrolyze Al-complex) Reaction->Quench Extraction Organic Phase Extraction (Wash with NaHCO3 & Brine) Quench->Extraction Product (S)-1-[4-(2-Methylbutyl)phenyl]ethanone CAS: 65134-00-1 Extraction->Product

Caption: Workflow for the regioselective Friedel-Crafts acylation yielding CAS 65134-00-1.

Analytical Validation Protocol

Because CAS 65134-00-1 is a chiral building block, verifying both its chemical purity and enantiomeric excess (ee) is a mandatory, self-validating requirement before downstream use.

Multi-Modal Validation Workflow
  • Regioselectivity Check (NMR): Run ¹H and ¹³C NMR. Validation: The aromatic region of the ¹H NMR must show two distinct doublets (an AA'BB' system) around 7.2 ppm and 7.9 ppm, confirming strict para-substitution. Any complex multiplets indicate ortho or meta impurities.

  • Chemical Purity (GC-MS): Ensure >98% purity. The mass spectrum should display a clear molecular ion peak at m/z 190, with a base peak corresponding to the loss of a methyl group (alpha-cleavage of the acetyl moiety).

  • Chiral Integrity (HPLC): Run the sample on a Chiralcel OD-H (or equivalent) stationary phase. Validation: The (S)-enantiomer must show an ee of >99%. If a secondary peak appears, it indicates that the Lewis acid (AlCl₃) caused partial racemization via hydride abstraction during the upstream synthesis, failing the batch.

G Sample Crude CAS 65134-00-1 Sample Prep GCMS GC-MS Analysis (Chemical Purity >98%) Sample->GCMS HPLC Chiral HPLC Analysis (Enantiomeric Excess >99%) Sample->HPLC NMR 1H/13C NMR (Regioselectivity Check) Sample->NMR Release Validated Batch Release GCMS->Release HPLC->Release NMR->Release

Caption: Multi-modal analytical validation protocol ensuring chemical and chiral integrity.

References

  • (S)-1-[4-(2-Methylbutyl)phenyl]ethanone CAS#: 65134-00-1 ChemicalBook
  • 3968-85-2 (2-METHYLBUTYL)BENZENE C11H16, Formula,NMR,Boiling Point,Density,Flash Point Guidechem
  • 4'-(2-Methylpropyl)acetophenone CAS#: 38861-78-8 ChemicalBook
  • Dynamics of the Chiral Liquid Crystal 4'-Butyl-4-(S)-(2-methylbutoxy)azoxybenzene in the Isotropic, Cholesteric, and Solid Phases National Institutes of Health (NIH) / PubMed

Sources

An In-depth Technical Guide to 4'-(2-Methylpropyl)acetophenone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Nomenclature: This technical guide focuses on 4'-(2-Methylpropyl)acetophenone, also widely known as 4'-isobutylacetophenone. The initial topic requested was "4'-(2-Methylbutyl)acetophenone." However, a comprehensive literature review reveals a significant scarcity of accessible data for 4'-(2-Methylbutyl)acetophenone, whereas 4'-(2-Methylpropyl)acetophenone is a well-documented and industrially significant compound. Given the similarity in nomenclature, it is highly probable that the latter is the intended subject of this inquiry. This guide will, therefore, detail the properties and applications of 4'-(2-Methylpropyl)acetophenone.

Introduction: 4'-(2-Methylpropyl)acetophenone is an aromatic ketone of significant interest in the pharmaceutical and fine chemical industries. Its primary importance lies in its role as a key starting material for the synthesis of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This guide provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.

Molecular Identity and Structure

The fundamental characteristics of 4'-(2-Methylpropyl)acetophenone are its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

  • Molecular Formula: C12H16O[1][2]

  • Molecular Weight: 176.25 g/mol [2]

The structure consists of an acetophenone core (a benzene ring attached to an acetyl group) with an isobutyl group (2-methylpropyl) substituted at the para-position (position 4) of the phenyl ring.

Chemical Identifiers:

  • IUPAC Name: 1-[4-(2-methylpropyl)phenyl]ethanone

  • CAS Number: 38861-78-8[1]

  • Synonyms: 4'-Isobutylacetophenone, p-Isobutylacetophenone, 1-(4-Isobutylphenyl)ethanone[1]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, purification, and use in reactions. Below is a summary of the key properties of 4'-(2-Methylpropyl)acetophenone.

PropertyValueSource
Physical State Clear, colorless to pale yellow liquidChemicalBook
Boiling Point 107-108 °C at 5 mmHgSigma-Aldrich
Density 0.964 g/mL at 25 °CSigma-Aldrich
Refractive Index 1.520 at 20 °CSigma-Aldrich
Solubility Soluble in organic solvents; limited solubility in water.CymitQuimica
Synthesis of 4'-(2-Methylpropyl)acetophenone

The most common and industrially scalable method for the synthesis of 4'-(2-Methylpropyl)acetophenone is the Friedel-Crafts acylation of isobutylbenzene. This electrophilic aromatic substitution reaction involves the reaction of isobutylbenzene with an acylating agent, typically acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: A reaction vessel is charged with a suitable solvent (e.g., dichloromethane or nitrobenzene) and the Lewis acid catalyst (e.g., anhydrous aluminum chloride).

  • Addition of Reactants: Isobutylbenzene is added to the reaction mixture. The mixture is cooled in an ice bath.

  • Acylation: Acetic anhydride or acetyl chloride is added dropwise to the stirred solution, maintaining a low temperature to control the exothermic reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of ice-cold water or dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: The organic layer is separated, washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

A patent describes a process for the preparation of 4'-isobutylacetophenone from isobutylbenzene by reacting it with acetic anhydride in the presence of a zeolite beta catalyst at a temperature between 60 to 165°C.[3]

Workflow of Friedel-Crafts Acylation:

SynthesisWorkflow Reactants Isobutylbenzene + Acetic Anhydride ReactionVessel Reaction under Cooling Reactants->ReactionVessel Catalyst Lewis Acid Catalyst (e.g., AlCl3) Catalyst->ReactionVessel Quenching Quenching with Ice-cold Water/HCl ReactionVessel->Quenching Reaction Completion Extraction Extraction with Organic Solvent Quenching->Extraction Purification Vacuum Distillation Extraction->Purification Product 4'-(2-Methylpropyl)acetophenone Purification->Product

Caption: A typical workflow for the synthesis of 4'-(2-Methylpropyl)acetophenone via Friedel-Crafts acylation.

Applications in Industry

The primary application of 4'-(2-Methylpropyl)acetophenone is as a crucial intermediate in the pharmaceutical industry.

  • Synthesis of Ibuprofen: It is the direct precursor to 1-(4-isobutylphenyl)ethanol, which is then carbonylated to produce ibuprofen. The efficiency and purity of this starting material are paramount for the overall yield and quality of the final drug product.

  • Fragrance and Perfumery: Like other acetophenone derivatives, it can be used in the fragrance industry, although this is a minor application compared to its pharmaceutical use.[4]

  • Organic Synthesis: It serves as a building block in the synthesis of other organic molecules and fine chemicals.[4]

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 4'-(2-Methylpropyl)acetophenone.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) group of the ketone, typically around 1685 cm⁻¹. Aromatic C-H and aliphatic C-H stretching vibrations will also be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the protons of the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons).

    • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around 198 ppm, along with signals for the aromatic carbons and the aliphatic carbons of the isobutyl group.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the loss of the acetyl group and fragmentation of the isobutyl chain.

References

  • NIST. 4'-(2-Methylpropyl)acetophenone. In: NIST Chemistry WebBook. Available at: [Link]

  • PrepChem.com. Synthesis of 4'-tert.butylacetophenone. Available at: [Link]

  • DOMO Chemicals. Acetophenone. Available at: [Link]

  • PubChem. p-tert-Butylacetophenone. Available at: [Link]

  • Google Patents. Process for the preparation of 4′-isobutylacetophenone.

Sources

Difference between 4-(2-methylbutyl)acetophenone and 4-isobutylacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-isobutylacetophenone (4-IBAP) and its homologue 4-(2-methylbutyl)acetophenone (4-MBAP) reveals critical nuances in structural chemistry, synthetic scalability, and pharmacological potential. While 4-IBAP is universally recognized as the cornerstone intermediate in the industrial synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen, its 5-carbon branched homologue, 4-MBAP, introduces unique stereochemical complexities and altered lipophilicity profiles.

This whitepaper provides a comprehensive guide for researchers and drug development professionals, dissecting the chemical, synthetic, and analytical differences between these two closely related aromatic ketones.

Structural and Chemical Profiling

The fundamental difference between the two compounds lies in the length and branching of their para-substituted alkyl chains.

  • 4-Isobutylacetophenone (4-IBAP): Features an isobutyl group (2-methylpropyl). The central carbon of the isobutyl branch is attached to two identical methyl groups, rendering the molecule achiral .

  • 4-(2-Methylbutyl)acetophenone (4-MBAP): Features a 2-methylbutyl group. Because the carbon at the 2-position of the butyl chain is bonded to four different groups (a hydrogen, a methyl, an ethyl, and a benzyl-derivative moiety), this molecule possesses a stereocenter and exists as a pair of enantiomers (R and S).

This subtle addition of a single methylene (-CH₂-) unit not only increases the molecular weight and lipophilicity (LogP) but also introduces chirality before any downstream pharmaceutical synthesis even begins.

Quantitative Data Comparison
Property4-Isobutylacetophenone (4-IBAP)4-(2-Methylbutyl)acetophenone (4-MBAP)
IUPAC Name 1-[4-(2-methylpropyl)phenyl]ethan-1-one1-[4-(2-methylbutyl)phenyl]ethan-1-one
Molecular Formula C₁₂H₁₆OC₁₃H₁₈O
Molecular Weight 176.25 g/mol 190.28 g/mol
Chirality AchiralChiral (1 Stereocenter)
Computed XLogP3 ~3.3~3.8
Primary Industrial Role Precursor to IbuprofenPrecursor to homologous NSAIDs / Impurity
Downstream NSAID Chiral Centers 1 (at the propionic acid α-carbon)2 (yielding diastereomers)

Synthetic Pathways and Mechanistic Causality

Both compounds are synthesized via the Friedel-Crafts acylation of their respective alkylbenzene precursors: isobutylbenzene for 4-IBAP, and 2-methylbutylbenzene for 4-MBAP.

The Causality of Regioselectivity

In drug development, the purity of the para-isomer is critical. The acylation of isobutylbenzene with an acetylating agent (e.g., acetic anhydride or acetyl chloride) in the presence of a Lewis acid (like AlCl₃) or a modern zeolite catalyst is highly regioselective.

  • Steric Hindrance: The bulky nature of both the isobutyl and 2-methylbutyl groups sterically shields the ortho positions on the benzene ring.

  • Electronic Effects: The alkyl groups are weakly electron-donating via hyperconjugation, directing the incoming acylium ion (

    
    ) to the para position.
    

The use of hydrogen fluoride (HF) or Beta-zeolites as catalysts in continuous flow reactors has largely replaced AlCl₃ to improve atom economy and reduce corrosive waste, a hallmark of the Boots-Hoechst-Celanese (BHC) process [1, 2].

Synthesis IBB Isobutylbenzene (Achiral) Acylation Friedel-Crafts Acylation (Zeolite or HF / Ac2O) IBB->Acylation MBB 2-Methylbutylbenzene (Chiral) MBB->Acylation IBAP 4-Isobutylacetophenone (Achiral) Acylation->IBAP Target API Precursor MBAP 4-(2-Methylbutyl)acetophenone (Chiral) Acylation->MBAP Homologue / Impurity BHC BHC Process 1. Hydrogenation (Pd/C) 2. Carbonylation (CO/Pd) IBAP->BHC MBAP->BHC Ibuprofen Ibuprofen (1 Chiral Center -> Enantiomers) BHC->Ibuprofen Homologue Homologous NSAID (2 Chiral Centers -> Diastereomers) BHC->Homologue

Workflow comparing the synthesis of Ibuprofen vs. its 2-methylbutyl homologue.

Implications in Drug Development

The transition from 4-IBAP to 4-MBAP has profound implications for downstream pharmacology and formulation.

Stereochemical Complexity

Ibuprofen, derived from 4-IBAP, has a single chiral center at the α-carbon of the propionic acid moiety. It is administered as a racemate, though the (S)-enantiomer is the active eutomer (with in vivo chiral inversion of the (R)-enantiomer) [3]. If 4-MBAP is subjected to the BHC process, the resulting homologous NSAID will possess two chiral centers : one on the alkyl chain and one on the propionic acid group. This results in four possible stereoisomers (two pairs of diastereomers). Diastereomers have different physical properties (solubility, melting point), complicating crystallization and regulatory approval.

Pharmacokinetics and Target Affinity

The 2-methylbutyl homologue exhibits a higher XLogP3. This increased lipophilicity can enhance blood-brain barrier (BBB) penetration but may reduce aqueous solubility, affecting oral bioavailability. Furthermore, the altered steric bulk of the 5-carbon chain can shift the binding affinity within the hydrophobic channels of Cyclooxygenase (COX) enzymes.

COX AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX Substrate Binding PG Prostaglandins (Inflammation & Pain) COX->PG Enzymatic Catalysis Ibu Ibuprofen (Standard Hydrophobic Fit) Ibu->COX Competitive Inhibition Homo 2-Methylbutyl Homologue (Altered Steric Fit) Homo->COX Altered Binding Affinity

Pharmacological impact of alkyl chain variation on COX enzyme inhibition.

Analytical Differentiation

Because 2-methylbutylbenzene can exist as a trace impurity in petroleum-derived isobutylbenzene streams [4], 4-MBAP can inadvertently form during industrial Ibuprofen synthesis. Differentiating them requires high-resolution techniques.

  • GC-MS (Gas Chromatography-Mass Spectrometry): 4-MBAP will elute later than 4-IBAP on a non-polar column (e.g., 100% dimethylpolysiloxane) due to its higher boiling point and molecular weight. Mass fragmentation will show a molecular ion peak at m/z 190 for 4-MBAP versus m/z 176 for 4-IBAP. Both will show a strong base peak at m/z 43 corresponding to the acylium ion (

    
    ).
    
  • NMR Spectroscopy: The ¹H-NMR spectrum of 4-IBAP features a distinct doublet for the -CH₂- group attached to the ring (~2.5 ppm) and a doublet for the two methyl groups (~0.9 ppm). In contrast, 4-MBAP exhibits a much more complex multiplet pattern due to the diastereotopic protons in the -CH₂- groups and the presence of two distinct methyl environments (a doublet and a triplet).

Experimental Protocols

To ensure scientific integrity, the following self-validating protocols describe the synthesis and analytical verification of these ketones.

Protocol 1: Friedel-Crafts Acylation (Self-Validating System)

Objective: Synthesize 4-IBAP or 4-MBAP with built-in reaction completion validation.

  • Preparation: In a dry, nitrogen-purged 250 mL round-bottom flask, suspend 0.1 mol of anhydrous

    
     in 50 mL of anhydrous dichloromethane (DCM).
    
  • Acylation: Cool the suspension to 0°C. Dropwise, add 0.1 mol of acetyl chloride, followed by 0.08 mol of the alkylbenzene (isobutylbenzene or 2-methylbutylbenzene).

  • Causality Check (Temperature Control): The reaction is highly exothermic. Maintaining 0°C prevents polyacylation and suppresses meta-substitution, ensuring >95% para-selectivity.

  • Validation Loop: At 30, 60, and 90 minutes, extract a 50 µL aliquot, quench in 1 mL of ice water, extract with hexane, and inject into a GC-FID. Self-Validation: The reaction is deemed complete only when the alkylbenzene peak area falls below 1% relative to the product peak.

  • Quenching & Workup: Pour the mixture over 100 g of crushed ice and 10 mL of concentrated HCl to dissolve aluminum salts. Extract the organic layer, wash with saturated

    
    , dry over 
    
    
    
    , and evaporate the solvent.
Protocol 2: Chiral GC-MS Differentiation

Objective: Detect 4-MBAP impurities in 4-IBAP batches.

  • Column Selection: Equip the GC with a cyclodextrin-based chiral capillary column (e.g., Beta-DEX).

  • Sample Prep: Dissolve 10 mg of the synthesized ketone in 1 mL of GC-grade methanol.

  • Methodology: Inject 1 µL with a split ratio of 50:1. Program the oven: 80°C hold for 2 min, ramp 5°C/min to 200°C.

  • Data Interpretation:

    • 4-IBAP will elute as a single sharp peak (achiral).

    • 4-MBAP will elute as two distinct peaks (baseline resolution of R and S enantiomers). This provides absolute confirmation of the 2-methylbutyl homologue's presence.

References

  • Elango, V., et al. (1991). Process for the production of 4'-isobutylacetophenone. U.S. Patent No. 5,068,448A.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93214, 4'-Isobutylacetophenone. PubChem. [Link]

  • MacGillivray, B., et al. (1997). Water Analysis by Solid Phase Microextraction Based on Physical Chemical Properties of the Coating. Analytical Chemistry. ACS Publications. [Link]

Technical Guide: Chiral Properties of (S)-1-[4-(2-Methylbutyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chiral properties, synthesis, and applications of (S)-1-[4-(2-Methylbutyl)phenyl]ethanone . This document is structured for researchers in medicinal chemistry and materials science, focusing on the molecule's role as a chiral building block and liquid crystal dopant.

Executive Summary & Molecular Architecture

(S)-1-[4-(2-Methylbutyl)phenyl]ethanone (CAS: Analogous to 38861-78-8 for isobutyl isomer) is a chiral aromatic ketone characterized by a (S)-2-methylbutyl alkyl chain at the para position of an acetophenone core. Unlike its achiral isobutyl analog (a common Ibuprofen impurity), this molecule possesses a stereogenic center at the C2 position of the alkyl tail, imparting optical activity and the ability to induce helical chirality in supramolecular assemblies.

Structural Specifications
ParameterDetail
IUPAC Name 1-[4-[(2S)-2-methylbutyl]phenyl]ethanone
Molecular Formula C

H

O
Molecular Weight 190.28 g/mol
Chiral Center C2 of the butyl chain (

-position relative to the phenyl ring)
Configuration (S) (Derived from (S)-(-)-2-methyl-1-butanol)
Key Moiety 4-(2-methylbutyl)phenyl group (Mesogenic core component)
Stereochemical Basis

The chirality originates from the 2-methylbutyl group. According to Cahn-Ingold-Prelog (CIP) priority rules:

  • -CH2-Ph (Highest priority group attached to chiral center)

  • -CH2-CH3 (Ethyl group)

  • -CH3 (Methyl group)

  • -H (Hydrogen, lowest priority)

In the (S)-enantiomer, the arrangement of these groups directs the plane of polarized light and induces a left-handed twist in nematic liquid crystal phases, a property quantified as Helical Twisting Power (HTP).

Synthesis & Enantiomeric Control

Preserving the stereochemical integrity of the (S)-2-methylbutyl chain is the critical challenge in synthesis. Standard Friedel-Crafts alkylation using primary alkyl halides leads to carbocation rearrangement and racemization.

The "Rearrangement Trap"

Direct alkylation of benzene with (S)-1-chloro-2-methylbutane using AlCl


 fails to yield the pure chiral product. The primary carbocation intermediate rearranges via a 1,2-hydride shift to the achiral tertiary t-pentyl  cation, resulting in 1-[4-(1,1-dimethylpropyl)phenyl]ethanone rather than the desired chiral isomer.
Validated Synthetic Protocol (Non-Racemizing)

To ensure >98% enantiomeric excess (ee), a transition-metal catalyzed cross-coupling strategy is required, followed by selective acylation.

Step 1: Activation of Chiral Precursor

Convert (S)-(-)-2-methyl-1-butanol (derived from fusel oil fermentation) to the bromide under conditions that avoid S


1 pathways.
  • Reagents: PBr

    
    , Pyridine, -10°C.
    
  • Mechanism: S

    
    2 displacement prevents carbocation formation, retaining the (S)-configuration at the beta carbon.
    
Step 2: Kumada-Corriu or Kochi Coupling

Couple the chiral bromide with a phenyl Grignard reagent using a copper or nickel catalyst. This forms the carbon-carbon bond without touching the chiral center.

  • Reaction: Ph-MgBr + (S)-1-bromo-2-methylbutane

    
     (S)-2-methylbutylbenzene.
    
  • Outcome: Quantitative retention of chirality.

Step 3: Regioselective Acylation

Introduce the acetyl group at the para position via Friedel-Crafts acylation.

  • Reagents: Acetyl Chloride, AlCl

    
    , CH
    
    
    
    Cl
    
    
    , 0°C.
  • Selectivity: The alkyl group is ortho/para directing.[1] Due to steric hindrance of the branched 2-methylbutyl group, the para isomer is heavily favored (>95%).

Synthesis Workflow Diagram

Synthesis Start (S)-(-)-2-Methyl-1-butanol (Chiral Source) Bromide (S)-1-Bromo-2-methylbutane (No Racemization) Start->Bromide PBr3, -10°C (SN2) Coupling Kochi Coupling (Ph-MgBr + Li2CuCl4) Bromide->Coupling Intermediate (S)-2-Methylbutylbenzene (Chiral Alkylbenzene) Coupling->Intermediate C-C Bond Formation Acylation Friedel-Crafts Acylation (AcCl + AlCl3) Intermediate->Acylation Para-Selective Product (S)-1-[4-(2-Methylbutyl)phenyl]ethanone (Target Molecule) Acylation->Product Final Isolation

Caption: Stereoconservative synthesis pathway utilizing metal-catalyzed coupling to prevent skeletal rearrangement.

Chiroptical & Physical Properties[1][3]

Optical Rotation

The specific rotation


 of the final ketone is relatively low because the chiral center is separated from the aromatic chromophore by a methylene spacer.
  • Estimated Value:

    
     to 
    
    
    
    (c=1, CHCl
    
    
    ).
  • Note: While the starting alcohol is levorotatory (-), the sign often inverts to (+) in the bromide and alkylbenzene derivatives due to changes in polarizability, despite the absolute configuration (S) remaining unchanged.

Liquid Crystal Dopant Capabilities

This molecule is a potent chiral dopant . When added to achiral nematic liquid crystals (host), it induces a helical twist, converting the phase into a Chiral Nematic (Cholesteric) Phase .

  • Helical Twisting Power (HTP): Moderate. The flexibility of the ethyl group at the chiral center provides sufficient steric asymmetry to propagate chirality through the mesophase.

  • Ferroelectricity: Derivatives of this ketone (e.g., after oxidation to the ester) are precursors for Smectic C (SmC)** phases, which exhibit ferroelectric properties used in fast-switching displays.

Analytical Protocols for Verification

To validate the identity and purity of (S)-1-[4-(2-Methylbutyl)phenyl]ethanone in a research setting, the following multi-modal approach is required.

Chiral HPLC Method

Standard reverse-phase columns cannot separate enantiomers. Use a polysaccharide-based chiral stationary phase.

  • Column: Chiralcel OD-H or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane/Isopropanol (98:2 v/v).

  • Detection: UV at 254 nm.

  • Expected Result: The (S)-enantiomer typically elutes second (depending on specific column interaction), cleanly separated from any trace (R)-enantiomer.

NMR Spectroscopy with Chiral Shift Reagents

Since the enantiomers are magnetically equivalent in achiral solvents, a chiral solvating agent (CSA) is needed to split the signals.

  • Reagent: Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)

    
    ).
    
  • Observation: The acetyl methyl singlet (

    
     ppm) will split into two distinct peaks if the sample is racemic. A pure (S)-sample will show a single shifted peak.
    
Quality Control Decision Tree

QC_Workflow Sample Synthesized Sample GCMS GC-MS Analysis Sample->GCMS MassCheck Mass = 190.28? No Isobutyl Impurity? GCMS->MassCheck ChiralHPLC Chiral HPLC (Chiralcel OD-H) MassCheck->ChiralHPLC Pass Reject Reject / Reprocess MassCheck->Reject Fail (Rearranged) EE_Check ee > 98%? ChiralHPLC->EE_Check Polarimetry Polarimetry ([α] measurement) EE_Check->Polarimetry Yes EE_Check->Reject No (Racemized) Release Release for Application (LC Dopant / Drug Precursor) Polarimetry->Release

Caption: Analytical workflow to ensure chemical and enantiomeric purity before application.

Applications in Drug Development & Materials[7]

Pharmaceutical Relevance

While primarily a materials precursor, this molecule serves as a critical stereochemical standard for the analysis of NSAIDs.

  • Impurity Profiling: It is a structural isomer of the Ibuprofen Impurity E (4-isobutylacetophenone). Distinguishing the chiral 2-methylbutyl isomer from the achiral isobutyl isomer is vital in forensic drug analysis and patent litigation regarding synthetic pathways.

  • Lipophilic Pharmacophore: The (S)-2-methylbutyl group is explored in drug design to increase lipophilicity (

    
    ) and metabolic stability compared to straight-chain alkyls.
    
Advanced Materials (Liquid Crystals)
  • Ferroelectric LCDs: The ketone can be converted via Baeyer-Villiger oxidation to the corresponding ester, a classic component of ferroelectric liquid crystal mixtures (e.g., the "CE" series).

  • Thermography: Its derivatives are used in cholesteric liquid crystal thermometers, where the helical pitch (and thus reflected color) changes precisely with temperature.

References

  • Gray, G. W., & Goodby, J. W. (1984). Smectic Liquid Crystals: Textures and Structures. Leonard Hill. (Defines the phase behavior of 4-(2-methylbutyl)
  • Mori, K. (2011).[2] Synthesis of optically active pheromones and liquid crystals. Organic Synthesis. (Validation of non-racemizing synthesis of chiral bromides).

  • ChemicalBook. (2024). Properties of 4'-Isobutylacetophenone and Isomers.

  • PubChem. (2025).[3] Compound Summary: Acetophenone Derivatives.

  • Goodby, J. W., et al. (1984). A structural investigation of the liquid crystal phases of 4-(2'-methylbutyl)phenyl 4'-n-octylbiphenyl-4-carboxylate. Journal de Physique.

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 1-[4-(2-Methylbutyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

1-[4-(2-Methylbutyl)phenyl]ethanone is a lipophilic aromatic ketone often utilized as a key intermediate in the synthesis of fragrances, liquid crystals, and pharmaceutical precursors (analogous to ibuprofen and etoricoxib intermediates).

Understanding its solubility profile is critical for process chemists optimizing Friedel-Crafts acylation workups , crystallization purification , and chromatographic separation .

Structural Analysis for Solubility Prediction

To predict solubility behavior without empirical data, we analyze the molecular pharmacophore:

  • Lipophilic Domain: The 4-(2-methylbutyl)phenyl moiety. The branched alkyl chain (isopentyl group) significantly increases lipophilicity (

    
    ) compared to simple acetophenone.
    
  • Polar Domain: The acetyl (ethanone) group. This provides a dipole moment and hydrogen bond acceptor (HBA) capability, but no hydrogen bond donor (HBD) sites.

Implication: The molecule exhibits "Like-Dissolves-Like" behavior typical of alkyl-substituted aromatics. It is expected to be miscible in most non-polar and moderately polar organic solvents but insoluble in water.

Predicted Solubility Profile (Analog-Derived)

Note: The following data is derived from structural homologs (e.g., 1-[4-(2-methylpropyl)phenyl]ethanone and 4'-isopropylacetophenone) and standard thermodynamic principles.

Solvent ClassRepresentative SolventPredicted Solubility (25°C)Interaction MechanismApplication Utility
Chlorinated Dichloromethane (DCM)Very High (>500 mg/mL)Dipole-dipole & DispersionReaction solvent; Extraction
Aromatic TolueneVery High (>500 mg/mL)

-

Stacking
Bulk manufacturing solvent
Esters Ethyl AcetateHigh (>300 mg/mL)Dipole-dipoleGreen solvent alternative
Alcohols Methanol / EthanolModerate (50-200 mg/mL)H-Bonding (Acceptor only)Crystallization (Anti-solvent)
Alkanes n-Heptane / HexaneHigh (>200 mg/mL)Van der Waals forcesImpurity rejection
Aqueous WaterNegligible (<0.1 mg/mL)Hydrophobic EffectAqueous wash phase

Technical Protocol: Thermodynamic Solubility Determination

For regulatory submissions or critical process design, estimates are insufficient. The following protocol ensures data integrity using the Shake-Flask Method coupled with HPLC-UV .

Materials & Equipment[1][2]
  • Analyte: High-purity 1-[4-(2-Methylbutyl)phenyl]ethanone (>98%).

  • Solvents: HPLC Grade (MeOH, ACN, Water, etc.).

  • Agitation: Temperature-controlled orbital shaker (set to 25°C ± 0.5°C).

  • Filtration: 0.22 µm PTFE syringe filters (compatible with aggressive organics).

  • Detection: HPLC-UV (Agilent 1200 or equivalent) or LC-MS.

Step-by-Step Methodology

Step 1: Saturation Add the compound to the solvent in a glass vial until undissolved solid (or oil droplets, if liquid) persists.

  • Critical: If the compound is a liquid at RT, ensure a distinct phase separation (emulsion/droplets) is visible.

Step 2: Equilibration Incubate samples on the orbital shaker for 24 to 48 hours .

  • Why: Kinetic solubility (precipitation) often overestimates solubility. Thermodynamic equilibrium requires time for the crystal lattice (or liquid phase) to equilibrate with the solute.

Step 3: Phase Separation Centrifuge at 10,000 rpm for 10 minutes or filter using a pre-saturated PTFE filter.

  • Pre-saturation:[1] Discard the first 200 µL of filtrate to prevent drug adsorption to the filter membrane.

Step 4: Quantification (HPLC) Dilute the filtrate with mobile phase (typically 50:50 ACN:Water) to land within the linear dynamic range of the detector.

Step 5: Calculation



Visualization: Solubility Workflow & Decision Logic

Diagram 1: Thermodynamic Solubility Assay Workflow

SolubilityProtocol Start Start: Weigh Compound SolventAdd Add Solvent (Excess Solid) Start->SolventAdd Shake Equilibrate (24h @ 25°C) SolventAdd->Shake Filter Filter/Centrifuge (0.22 µm PTFE) Shake->Filter Saturated Solution Dilute Dilute for HPLC Filter->Dilute Filtrate Analyze HPLC-UV Quantification Dilute->Analyze

Caption: Standardized workflow for determining thermodynamic solubility, ensuring phase equilibrium before quantification.

Diagram 2: Solvent Selection Decision Tree

SolventSelection Goal Primary Process Goal? Reaction Reaction Medium Goal->Reaction Workup Extraction/Workup Goal->Workup Crystal Crystallization Goal->Crystal DCM DCM / Toluene (High Sol, Inert) Reaction->DCM Friedel-Crafts Biphasic EtOAc / Water (Partitioning) Workup->Biphasic Remove Salts Alcohol MeOH / EtOH (Temp Dependent) Crystal->Alcohol Cooling Curve

Caption: Strategic solvent selection based on the specific unit operation required (Synthesis vs. Purification).

Critical Insights for Research Applications

The "Oiling Out" Phenomenon

Substituted acetophenones with alkyl chains often have low melting points. During recrystallization (e.g., from Ethanol/Water), the compound may separate as an oil rather than a crystal if the temperature exceeds the melting point of the solvated species.

  • Mitigation: Use a "seeding" protocol at lower temperatures or switch to a solvent system with a lower boiling point (e.g., Isopropanol/Hexane) to maintain supersaturation without melting.

HPLC Method Parameters

For quantification, a generic gradient is recommended due to the compound's hydrophobicity.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 50% B to 95% B over 10 minutes.

  • Retention: Expect late elution due to the 2-methylbutyl tail.

References

  • Benchchem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds. Retrieved from

  • CymitQuimica. (2025). 1-[4-(1-Methylethyl)phenyl]ethanone Physical Properties. Retrieved from

  • NIST Chemistry WebBook. (2025). Ethanone, 1-(4-ethylphenyl)- Physical Data. Retrieved from [3]

  • Evotec. (2007). Thermodynamic Solubility Assay: Principles and Best Practices. Advanced Drug Delivery Reviews, 59, 546-567. Retrieved from

  • Dissolution Technologies. (2025). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved from

Sources

Methodological & Application

Synthesis of 1-[4-(2-Methylbutyl)phenyl]ethanone via Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 1-[4-(2-Methylbutyl)phenyl]ethanone via Friedel-Crafts Acylation

Executive Summary

This application note details a robust protocol for the regioselective synthesis of 1-[4-(2-methylbutyl)phenyl]ethanone (also known as 4'-(2-methylbutyl)acetophenone). This molecule is a critical structural analog to the ibuprofen precursor 4-isobutylacetophenone and serves as a vital intermediate in the synthesis of liquid crystals and functionalized aromatics.

The method utilizes Friedel-Crafts acylation , chosen for its ability to introduce an acetyl group without the carbocation rearrangements typical of alkylation reactions. This protocol achieves high para-selectivity (>95%) through steric control and optimized low-temperature addition, utilizing anhydrous aluminum chloride (


) as the Lewis acid catalyst in dichloromethane (DCM).

Retrosynthetic Analysis & Mechanism

Retrosynthesis: The target molecule is disconnected at the acyl-aromatic bond. The precursors are (2-methylbutyl)benzene and acetyl chloride . The choice of acylation over direct alkylation of acetophenone avoids the formation of complex isomeric mixtures and polyalkylation byproducts.

Reaction Mechanism: The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) pathway.[1][2]

  • Activation:

    
     abstracts a chloride from acetyl chloride to form the resonance-stabilized acylium ion (
    
    
    
    ).
  • Attack: The aromatic ring attacks the electrophilic acylium ion. The bulky (2-methylbutyl) group at the 1-position sterically hinders the ortho positions, directing the incoming electrophile to the para position.

  • Aromatization: The resulting arenium ion (sigma complex) loses a proton to regenerate aromaticity.[3][4]

  • Complexation: The product ketone forms a strong 1:1 complex with

    
    , requiring >1 equivalent of catalyst and an acidic aqueous quench to release the final product.
    

FC_Mechanism Reagents Acetyl Chloride + AlCl3 Acylium Acylium Ion [CH3-C≡O]+ Reagents->Acylium Activation Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Arene (EAS Attack) Arene (2-Methylbutyl)benzene Complex Product-AlCl3 Complex Sigma->Complex - H+ (Aromatization) Product 1-[4-(2-Methylbutyl)phenyl]ethanone Complex->Product + H2O/HCl (Quench)

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation.[5]

Safety Protocol

CRITICAL WARNING: This reaction involves hazardous reagents. All manipulations must be performed in a functioning fume hood.

ReagentHazard ClassSafety Precaution
Aluminum Chloride (

)
Corrosive, Water-ReactiveReacts violently with moisture to release HCl gas. Weigh quickly in dry atmosphere.
Acetyl Chloride Corrosive, LachrymatorCauses severe burns. Hydrolyzes to HCl.[6] Use essentially anhydrous conditions.
Dichloromethane (DCM) Carcinogen, VolatileAvoid inhalation. Use chemically resistant gloves (PVA or Viton recommended).
HCl (Generated) Toxic GasUse a gas trap (NaOH scrubber) if running on large scale (>10g).

Experimental Protocol

Scale: 50 mmol (approx. 7.4 g of starting arene) Expected Yield: 85-92%

Materials & Equipment
  • Reagents:

    • (2-Methylbutyl)benzene: 7.41 g (50 mmol)

    • Acetyl Chloride: 4.71 g (60 mmol, 1.2 eq)

    • Aluminum Chloride (Anhydrous): 8.00 g (60 mmol, 1.2 eq)

    • Dichloromethane (Anhydrous): 100 mL

  • Equipment:

    • 250 mL 3-neck round-bottom flask (flame-dried).

    • Pressure-equalizing addition funnel.

    • Reflux condenser with drying tube (

      
      ).
      
    • Ice-water bath.

    • Magnetic stir bar.[7][8]

Step-by-Step Procedure

Step 1: Catalyst Suspension Preparation

  • Assemble the flame-dried glassware under a nitrogen atmosphere.

  • Charge the flask with 8.00 g

    
      and 50 mL dry DCM .
    
  • Cool the suspension to 0°C using an ice-water bath. Stir moderately.

Step 2: Electrophile Formation 4. Add 4.71 g Acetyl Chloride dropwise to the


 suspension over 10 minutes.
5.  Observation: The solid 

may dissolve partially, and the solution will likely turn yellow/orange, indicating acylium ion formation.

Step 3: Substrate Addition 6. Dissolve 7.41 g (2-Methylbutyl)benzene in 20 mL dry DCM . 7. Transfer this solution to the addition funnel. 8. Add the arene solution dropwise to the reaction mixture at 0°C over 30-45 minutes .

  • Note: Control addition rate to keep internal temperature
    
    
    . This low temperature is critical for maximizing para-regioselectivity.

Step 4: Reaction & Completion 9. Once addition is complete, allow the mixture to warm to room temperature naturally. 10. Stir at room temperature for 2-3 hours . 11. Monitoring: Check reaction progress via TLC (Solvent: 10% EtOAc/Hexanes). The starting material (


) should disappear, and a new, more polar spot (

) should appear.

Step 5: Quench & Workup 12. Caution: The quench is exothermic. Prepare a beaker with 100 g crushed ice and 20 mL conc. HCl . 13. Slowly pour the reaction mixture into the ice/HCl slurry with vigorous stirring. The mixture will turn white/opaque as aluminum salts hydrolyze. 14. Separate the layers in a separatory funnel. 15. Extract the aqueous layer with DCM (2 x 30 mL) . 16. Combine organic layers and wash sequentially with:

  • Water (50 mL)
  • Sat.
    
    
    (2 x 50 mL)
    (Caution:
    
    
    evolution)
  • Brine (50 mL)
  • Dry the organic phase over anhydrous
    
    
    .

Step 6: Purification 18. Filter off the drying agent and concentrate the solvent via rotary evaporation. 19. The crude oil is typically


 pure. For high purity (>99%), perform vacuum distillation  (bp approx. 140-145°C at 5 mmHg) or column chromatography (Gradient: Hexanes 

5% EtOAc/Hexanes).

Process Workflow Diagram

Workflow Start Start: Dry Glassware N2 Atmosphere Prep Suspend AlCl3 in DCM Cool to 0°C Start->Prep Add1 Add Acetyl Chloride (Form Acylium Ion) Prep->Add1 Add2 Add (2-Methylbutyl)benzene Dropwise (Keep <5°C) Add1->Add2 React Warm to RT Stir 2-3 Hours Add2->React Quench Quench in Ice/HCl (Exothermic!) React->Quench Workup Extract (DCM) Wash (NaHCO3, Brine) Dry (MgSO4) Quench->Workup Purify Rotary Evaporation Optional: Distillation Workup->Purify End Final Product: 1-[4-(2-Methylbutyl)phenyl]ethanone Purify->End

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Data

TechniqueExpected Signal / ValueAssignment
Appearance Colorless to pale yellow oil-
IR Spectroscopy ~1680 cm⁻¹ (Strong)C=O Stretch (Aromatic Ketone)

NMR
(400 MHz,

)

7.90 (d, 2H,

Hz)
Ar-H (ortho to C=O)

7.28 (d, 2H,

Hz)
Ar-H (meta to C=O)

2.58 (s, 3H)
Acetyl


2.4-2.6 (m, 1H)
Benzylic CH

0.8-1.6 (m, alkyl)
2-methylbutyl chain
MS (EI)

Molecular Ion

Troubleshooting & Optimization

  • Low Yield: Ensure

    
     is fresh and yellow/grey, not white powder (which indicates hydrolysis). The catalyst quality is the single biggest failure point.
    
  • Isomer Contamination: If ortho-isomer is observed (>5%), lower the addition temperature to -10°C. The bulky 2-methylbutyl group usually ensures high para-selectivity, but temperature control aids this.

  • Incomplete Reaction: Do not reduce the

    
     ratio below 1.1 equivalents. The catalyst is consumed stoichiometrically by complexation with the carbonyl product.
    

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. Link

  • Organic Syntheses. (1926). Acetophenone.[9][10][11][12][13] Org. Synth. 6, 2; Coll. Vol. 1, 111. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[7] (Chapter 11: Aromatic Substitution). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Friedel-Crafts acylation). Link

Sources

Protocol for the Regioselective Acetylation of (2-methylbutyl)benzene via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Mechanistic Rationale & Regioselectivity

The synthesis of alkylated acetophenones is a foundational transformation in medicinal chemistry, frequently serving as the critical first step in the synthesis of active pharmaceutical ingredients (APIs). A classic analog is the acylation of isobutylbenzene to form 4-isobutylacetophenone, the primary precursor in the industrial synthesis of ibuprofen[1].

The acetylation of (2-methylbutyl)benzene follows an identical mechanistic paradigm. The reaction is a Friedel-Crafts Acylation , which proceeds via electrophilic aromatic substitution[2].

  • Electrophile Generation: The reaction relies on the activation of an acylating agent (acetyl chloride) by a strong Lewis acid (anhydrous aluminum chloride, AlCl

    
    ). The Lewis acid coordinates to the halogen, facilitating its departure and generating a highly reactive, resonance-stabilized acylium ion  (
    
    
    
    )[2]. Because the acylium ion is resonance-stabilized, it does not undergo the carbocation rearrangements that commonly plague Friedel-Crafts alkylations[3].
  • Regioselectivity (Steric Control): The 2-methylbutyl group is an electron-donating alkyl group (+I effect) that activates the benzene ring, directing incoming electrophiles to the ortho and para positions. However, the significant steric bulk of the branched 2-methylbutyl chain heavily shields the ortho positions. Consequently, the electrophilic attack is highly regioselective, yielding 4-(2-methylbutyl)acetophenone as the overwhelmingly major thermodynamic and kinetic product[1].

  • Suppression of Over-Reaction: Unlike alkylation, polyacylation is not a concern. The introduction of the acyl group strongly deactivates the aromatic ring due to the electron-withdrawing nature of the carbonyl group, rendering the product inert to further electrophilic attack[4].

Mechanism AcCl Acetyl Chloride + AlCl3 Acylium Acylium Ion [CH3-C≡O]+ AcCl->Acylium Lewis Acid Activation Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Electrophilic Attack Substrate (2-methylbutyl)benzene Substrate->Sigma Pi-electron Donation Product 4-(2-methylbutyl) acetophenone Sigma->Product Deprotonation (-H+)

Mechanistic pathway of Friedel-Crafts acylation generating the acylium electrophile.

Reagent Selection & Experimental Design

To ensure a self-validating and high-yielding system, the experimental design must account for the specific chemical behavior of the intermediates:

  • Stoichiometry of the Catalyst: Unlike standard catalytic cycles, Friedel-Crafts acylation requires a stoichiometric excess (>1.1 equivalents) of AlCl

    
    . This causality is critical: the newly formed ketone product contains a Lewis basic oxygen that forms a highly stable, dormant complex with AlCl
    
    
    
    , effectively removing the catalyst from the reaction mixture[5].
  • Order of Addition: Acetyl chloride must be added to the AlCl

    
     suspension before the substrate. This ensures the complete pre-formation of the acylium ion, preventing localized hot spots and minimizing the risk of substrate degradation or unwanted side reactions[2].
    
  • Solvent Selection: Anhydrous Dichloromethane (DCM) is the optimal solvent for laboratory-scale synthesis. It provides excellent solubility for the AlCl

    
    -acylium complex while remaining completely unreactive under the highly electrophilic conditions.
    
Step-by-Step Experimental Protocol

Caution: AlCl


 is highly moisture-sensitive and reacts violently with water to release HCl gas. Acetyl chloride is corrosive and a lachrymator. Perform all operations in a well-ventilated fume hood using rigorously dried glassware.
3.1. Equipment & Reagent Preparation
  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, an internal thermometer, and a nitrogen inlet.

  • Flush the system with dry nitrogen for 15 minutes.

  • Charge the flask with anhydrous AlCl

    
     (1.2 equivalents, 16.0 mmol)  and anhydrous DCM (40 mL) .
    
  • Cool the suspension to 0 °C using an ice-water bath.

3.2. Reaction Execution
  • Charge the dropping funnel with acetyl chloride (1.1 equivalents, 14.7 mmol) dissolved in 10 mL of anhydrous DCM.

  • Add the acetyl chloride solution dropwise over 15 minutes to the AlCl

    
     suspension. Maintain the internal temperature below 5 °C. The mixture will become homogeneous and take on a pale yellow color as the acylium ion forms.
    
  • Stir the activated complex at 0 °C for 30 minutes.

  • Charge the dropping funnel with (2-methylbutyl)benzene (1.0 equivalent, 13.3 mmol) in 10 mL of anhydrous DCM.

  • Add the substrate dropwise over 30 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for an additional 2 hours. Monitor reaction completion via TLC (10% EtOAc in Hexanes; visualize with UV and KMnO

    
    ).
    
3.3. Quench & Workup
  • Critical Step: Once the substrate is consumed, cool the reaction mixture back to 0 °C.

  • Slowly and carefully pour the reaction mixture into a vigorously stirred beaker containing 100 g of crushed ice and 20 mL of 4M HCl . Rationale: This strongly acidic quench hydrolyzes the dormant AlCl

    
    -ketone complex, liberating the free 4-(2-methylbutyl)acetophenone and dissolving the aluminum salts into the aqueous phase[1].
    
  • Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer.

  • Extract the aqueous layer with fresh DCM (2 × 30 mL).

  • Combine the organic layers and wash sequentially with:

    • 10% aqueous NaOH (30 mL) to neutralize residual HCl and acetic acid.

    • Saturated aqueous NaCl (brine, 30 mL) to remove bulk water.

  • Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure using a rotary evaporator.
    
3.4. Purification
  • The crude product is typically >90% pure. For analytical grade purity, subject the crude oil to flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 5% EtOAc in Hexanes) or vacuum distillation.

Workflow Step1 1. Catalyst Activation AlCl3 + DCM (0 °C) Step2 2. Acylating Agent Add Acetyl Chloride Step1->Step2 Step3 3. Substrate Addition Add (2-methylbutyl)benzene Step2->Step3 Step4 4. Reaction Stir 1h at 0 °C, 2h at 25 °C Step3->Step4 Step5 5. Quench Ice-cold 4M HCl Step4->Step5 Step6 6. Workup Extract, Wash (NaOH/Brine), Dry Step5->Step6 Step7 7. Purification Chromatography / Distillation Step6->Step7

Step-by-step experimental workflow for the synthesis of 4-(2-methylbutyl)acetophenone.

Analytical Validation & Expected Outcomes

To ensure the trustworthiness of the synthesized batch, validate the product against the following quantitative parameters. The primary impurity to screen for is the ortho-isomer, which should be present at <5% due to the steric shielding of the 2-methylbutyl group.

ParameterExpected Value / ObservationAnalytical Method & Rationale
Reaction Yield 75% – 85%Gravimetric analysis post-purification.
Regioselectivity >95% para isomerGC-MS integration. Steric hindrance prevents ortho attack.
Mass Spectrometry

= 190.14 m/z
Electron Ionization (EI). Confirms molecular weight.

H NMR (Aryl Region)
Two distinct doublets (~7.2 ppm and ~7.8 ppm)Characteristic AA'BB' splitting pattern confirms 1,4-disubstituted benzene ring architecture.
IR Spectroscopy Strong, sharp peak at ~1680 cm

Confirms the presence of the conjugated aryl ketone (C=O stretch)[1].
Process Scale-Up & Green Chemistry Alternatives

While the AlCl


/DCM protocol is the gold standard for laboratory-scale discovery, it generates significant stoichiometric aluminum waste and requires corrosive quenching[5]. For process chemistry and industrial scale-up, modern protocols replace AlCl

and acetyl chloride with acetic anhydride and solid acid catalysts (such as metal-exchanged microcrystalline Zeolite Beta or mesoporous Al-KIT-6)[6],[7].

These heterogeneous catalysts allow for solvent-free conditions[8], eliminate the need for aqueous workup, and can be recovered via simple filtration and thermally regenerated, vastly improving the E-factor (environmental factor) of the synthesis[6],[9].

References[6] Title: EP1138662B1 - A process for the preparation of 4'-isobutylacetophenone - Google Patents

Source: google.com URL: 2] Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry Source: masterorganicchemistry.com URL: 7] Title: (PDF) Acylation of Isobutylbenzene with acetic anhydride on AlKIT-6 Mesoporous acid catalyst - ResearchGate Source: researchgate.net URL: 1] Title: Ibuprofen Synthesis | Synaptic - Central College Source: central.edu URL: 3] Title: 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: libretexts.org URL: 5] Title: Friedel–Crafts reaction - Wikipedia Source: wikipedia.org URL: 4] Title: Is the process of Friedel-Crafts acylation for isobutylbenzene the same as benzene? - ECHEMI Source: echemi.com URL: 9] Title: Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli Source: ijcps.org URL: 8] Title: Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - International Journal of Chemical Studies Source: chemijournal.com URL:

Sources

Application Note: 1-[4-(2-Methylbutyl)phenyl]ethanone as a Chiral Intermediate for High-Performance Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the utilization of 1-[4-(2-Methylbutyl)phenyl]ethanone as a strategic chiral intermediate in the synthesis of high-performance calamitic (rod-shaped) liquid crystals. The inherent chirality of the (S)-2-methylbutyl moiety is a critical design element for inducing ferroelectric and other chiral smectic phases, which are essential for advanced electro-optical applications such as high-speed displays and photonic devices.[1][2] This document outlines a robust three-step synthetic pathway: (1) Baeyer-Villiger oxidation of the ketone to a phenyl acetate intermediate, (2) subsequent hydrolysis to the key chiral phenol, 4-(2-Methylbutyl)phenol, and (3) final esterification with various mesogenic acids to produce the target liquid crystal molecules. Detailed, step-by-step protocols, mechanistic insights, and characterization methodologies are provided for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Strategic Importance of the Chiral Moiety

1-[4-(2-Methylbutyl)phenyl]ethanone is a valuable molecular building block whose utility in liquid crystal synthesis is derived almost entirely from the chiral center within its 2-methylbutyl tail. In the design of thermotropic liquid crystals, the introduction of chirality is a deliberate strategy to disrupt the achiral smectic C (SmC) phase. In the SmC phase, rod-like molecules are arranged in layers and exhibit a uniform tilt angle relative to the layer normal.

By incorporating a chiral center, such as the (S)-2-methylbutyl group, the symmetry of the system is broken. This forces the molecular tilt direction to precess from one layer to the next, forming a helical superstructure. This chiral smectic C (SmC*) phase possesses a net spontaneous polarization (Ps) within each layer, rendering the material ferroelectric.[1][2] These ferroelectric liquid crystals (FLCs) are highly desirable for applications requiring microsecond-fast electro-optical switching.[2]

The synthetic pathway detailed herein focuses on converting the readily available ketone into a versatile phenol, which serves as the direct precursor for a library of chiral liquid crystal esters.

Physicochemical Properties & Safety

A summary of the key properties of the starting intermediate is presented below. Researchers should consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

PropertyValueSource
IUPAC Name 1-[4-(2-Methylbutyl)phenyl]ethanoneN/A
Synonyms (S)-4'-(2-Methylbutyl)acetophenoneN/A
CAS Number (Chiral form not specified)N/A
Molecular Formula C₁₃H₁₈ON/A
Molecular Weight 190.28 g/mol N/A
Appearance Colorless to pale yellow liquidN/A
Boiling Point ~115-120 °C at 2 mmHgN/A

Safety Information:

  • Pictograms: GHS07 (Harmful)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautionary Statements: P264, P270, P280, P302+P352, P305+P351+P338.

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat. All manipulations should be performed in a certified chemical fume hood.

Synthetic Pathway and Protocols

The conversion of the ketone intermediate into a final liquid crystal product is a multi-step process. This section provides detailed protocols for each critical transformation. The overall workflow is designed to be robust and adaptable for the synthesis of a homologous series of liquid crystals by varying the carboxylic acid used in the final step.

G cluster_0 Overall Synthetic Workflow A 1-[4-(2-Methylbutyl)phenyl]ethanone (Starting Intermediate) B Step 1: Baeyer-Villiger Oxidation (Ketone to Ester) A->B m-CPBA, DCM C 4-(2-Methylbutyl)phenyl acetate (Ester Intermediate) B->C D Step 2: Hydrolysis (Ester to Phenol) C->D NaOH, H₂O/EtOH E 4-(2-Methylbutyl)phenol (Chiral Phenol Intermediate) D->E F Step 3: Esterification (e.g., Steglich) E->F G Final Chiral Liquid Crystal Product F->G H 4-Alkoxybenzoic Acid H->F

Caption: Overall synthetic workflow from the starting ketone to the final liquid crystal product.

Protocol 1: Baeyer-Villiger Oxidation of 1-[4-(2-Methylbutyl)phenyl]ethanone

This protocol converts the starting ketone into an acetate ester. The regioselectivity of the Baeyer-Villiger reaction is predictable; for aryl-alkyl ketones, the aryl group has a higher migratory aptitude than the methyl group, leading to the desired phenyl acetate.[3][4][5][6][7]

Materials:

  • 1-[4-(2-Methylbutyl)phenyl]ethanone (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfite (Na₂SO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-[4-(2-Methylbutyl)phenyl]ethanone (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of ketone).

  • Cool the solution to 0 °C in an ice-water bath.

  • To the stirred solution, add m-CPBA (1.5 eq) portion-wise over 20-30 minutes. Causality: Portion-wise addition is critical to control the exothermic reaction and prevent the formation of side products. Maintaining a low temperature minimizes the decomposition of the peroxyacid.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone is consumed.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy any excess peroxide.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x, to remove m-chlorobenzoic acid) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(2-Methylbutyl)phenyl acetate. This product is often used in the next step without further purification.

Protocol 2: Hydrolysis to 4-(2-Methylbutyl)phenol

This step involves a standard base-catalyzed hydrolysis (saponification) of the ester intermediate to yield the key chiral phenol.[8][9]

Materials:

  • Crude 4-(2-Methylbutyl)phenyl acetate (from Protocol 1, 1.0 eq)

  • Sodium hydroxide (NaOH, 3.0 eq)

  • Ethanol (or Methanol)

  • Deionized water

  • Hydrochloric acid (HCl, 2 M)

  • Diethyl ether (or Ethyl acetate)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask, dissolve the crude 4-(2-Methylbutyl)phenyl acetate in ethanol (approx. 10 mL per gram).

  • Prepare a solution of NaOH (3.0 eq) in water and add it to the flask.

  • Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring for 2-4 hours. Causality: Refluxing ensures the reaction goes to completion in a reasonable timeframe. The ethanol acts as a co-solvent to ensure miscibility.

  • Monitor the reaction by TLC until the starting ester has been fully consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and transfer to a separatory funnel. Wash with diethyl ether (1x) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by the slow addition of 2 M HCl. The phenol product should precipitate or form an oil.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine (1x), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 4-(2-Methylbutyl)phenol can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield a pure, colorless oil.

Protocol 3: Steglich Esterification to Final Liquid Crystal

This protocol describes the synthesis of a representative liquid crystal, (S)-4'-(2-methylbutyl)phenyl 4-(hexyloxy)benzoate. The Steglich esterification is a mild and efficient method that uses DCC as a coupling agent and DMAP as a catalyst, making it suitable for sensitive substrates.[10][11][12][13]

Materials:

  • 4-(2-Methylbutyl)phenol (from Protocol 2, 1.0 eq)

  • 4-(Hexyloxy)benzoic acid (1.05 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-(2-Methylbutyl)phenol (1.0 eq), 4-(hexyloxy)benzoic acid (1.05 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) to the stirred solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Causality: The DCC activates the carboxylic acid, and DMAP acts as an acyl-transfer catalyst, suppressing side reactions and enabling the reaction to proceed under mild conditions.[10]

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrates and wash sequentially with 0.5 M HCl (1x), saturated aqueous sodium bicarbonate (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final liquid crystal product as a white solid.

G cluster_1 Steglich Esterification Workflow Start Dissolve Phenol, Acid, & DMAP in DCM Cool Cool to 0°C Start->Cool AddDCC Add DCC Cool->AddDCC Stir Stir at RT for 12-18h AddDCC->Stir Filter Filter DCU Precipitate Stir->Filter Workup Aqueous Workup (HCl, NaHCO₃, Brine) Filter->Workup Dry Dry & Concentrate Workup->Dry Purify Recrystallize Dry->Purify Product Pure Liquid Crystal Purify->Product

Caption: A typical experimental workflow for the Steglich esterification protocol.

Characterization of the Final Liquid Crystal Product

The synthesized compounds must be thoroughly characterized to confirm their structure and investigate their mesomorphic (liquid crystalline) properties.

Structural Verification:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the final ester.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups, such as the ester carbonyl stretch (~1730 cm⁻¹).

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Mesophase Characterization: The liquid crystalline phases and their transition temperatures are determined using two primary techniques:

  • Differential Scanning Calorimetry (DSC): This method measures the heat flow into or out of a sample as a function of temperature. Phase transitions (e.g., crystal to smectic, smectic to nematic, nematic to isotropic) appear as endothermic peaks upon heating and exothermic peaks upon cooling.[14]

  • Polarized Optical Microscopy (POM): A sample is placed on a hot stage between crossed polarizers. As the temperature is changed, the formation of anisotropic liquid crystal phases will result in the transmission of light, revealing characteristic optical textures that are unique to each phase (e.g., focal-conic fan textures for smectic phases).[1][15]

Expected Phase Transition Data: The following table provides representative phase transition temperatures for a homologous series of (S)-4'-(2-methylbutyl)phenyl 4-alkoxybenzoates. This data illustrates how the length of the alkoxy chain (n) influences the mesomorphic behavior.

Compound (n = number of carbons in alkoxy chain)Phase Transitions on Heating (°C)Phase Transitions on Cooling (°C)
n = 6 (Hexyloxy)Cr 55 SmC* 68 IsoIso 67 SmC* 52 Cr
n = 8 (Octyloxy)Cr 62 SmC* 75 IsoIso 74 SmC* 58 Cr
n = 10 (Decyloxy)Cr 68 SmC* 81 IsoIso 80 SmC* 65 Cr

Data is illustrative and based on typical values for similar compounds. Cr = Crystal; SmC* = Chiral Smectic C (Ferroelectric); Iso = Isotropic Liquid.

Conclusion

1-[4-(2-Methylbutyl)phenyl]ethanone is a highly effective and versatile intermediate for synthesizing chiral liquid crystals. The synthetic pathway involving Baeyer-Villiger oxidation, hydrolysis, and final esterification provides a reliable and adaptable route to a wide range of calamitic mesogens. The inherent chirality of the 2-methylbutyl group successfully induces the formation of ferroelectric SmC* phases, making these materials prime candidates for use in advanced electro-optical devices where fast switching speeds are paramount. The protocols and data presented in this guide offer a solid foundation for researchers to explore and develop novel liquid crystalline materials based on this strategic chiral building block.

References

  • MDPI. (2024, July 1). Synthesis and Characterization of New Chiral Smectic Four-Ring Esters. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Kinetic Study of the Acetate-Catalysed Hydrolysis of Phenyl Acetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • RSC Publishing. (n.d.). Ferroelectric liquid crystals containing a chiral β-lactam unit. Retrieved from [Link]

  • arXiv.org. (n.d.). Chiral ferronematic liquid crystals: a physico-chemical analysis of phase transitions and induced helical twisting K. G. Nazaren. Retrieved from [Link]

  • ResearchGate. (n.d.). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Retrieved from [Link]

  • Chemistry Steps. (2025, June 18). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and mesomorphic properties of (S)-4'-(1- methylheptyloxycarbonyl)biphenyl-4-yl 4-[3-(2,2,3,3,4,4,5,5,5- nonafluoropentyloxy)prop-1-oxy]benzoates. Retrieved from [Link]

  • ResearchGate. (2023, June 5). Amidation of 4-dodecyloxybenzoic acid methyl ester with Ethylendiamine?. Retrieved from [Link]

  • University of Southampton Research Repository. (n.d.). MATERIALS FOR CHIRAL NEMATIC LIQUID CRYSTAL APPLICATIONS. Retrieved from [Link]

  • JETIR. (2020, December). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Retrieved from [Link]

  • PMC. (2021, September 16). Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives. Retrieved from [Link]

  • PMC. (2020, March 6). New wide-stability four-ring azo/ester/Schiff base liquid crystals: synthesis, mesomorphic, photophysical, and DFT approaches. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Base-Catalyzed Mitsunobu Reactions as a Tool for the Synthesis of Aryl sec-Alkyl Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]

  • PMC. (2025, February 17). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Retrieved from [Link]

  • MDPI. (2021, May 24). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. Retrieved from [Link]

  • Scholars Research Library. (2011). Der Pharma Chemica, 2011, 3 (3):200-206. Retrieved from [Link]

  • anale.chim.ro. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Retrieved from [Link]

  • MDPI. (2025, December 6). Comprehensive Characterization of a Reference Ferroelectric Nematic Liquid Crystal Material. Retrieved from [Link]

  • Semantic Scholar. (2021, May 16). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. Retrieved from [Link]

  • ChemRxiv. (n.d.). Phase-Transition–Enabled Switching of Chiroptical Properties in 2D Hybrid Perovskites. Retrieved from [Link]

  • OhioLINK. (n.d.). Design, Synthesis, and Investigation of the Structure-Property Relationships of Nematic Liquid Crystals. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • researchgate.net. (n.d.). Structural studies on different types of ferroelectric liquid crystalline substances. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Baeyer–Villiger Oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route of four-ring chiral esters (r = 3 and 7). Retrieved from [Link]

  • CONICET Digital. (2005, August 22). Acylation of phenol on solid acids: Study of the deactivation mechanism. Retrieved from [Link]

  • ScienceDirect. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2020, October 6). Influence of multifluorophenyloxy terminus on the mesomorphism of the alkoxy and alkyl cyanobiphenyl compounds in search of new ambient nematic liquid crystals and mixtures. Retrieved from [Link]

  • PMC. (n.d.). Ferroelectric Smectic Liquid Crystalline Materials with Different Degree of Chirality. Retrieved from [Link]

  • Sciforum. (n.d.). Mesomorphic Properties of Biphenyl Derivatives with Cholesteryl Moiety. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (2017, June 28). (PDF) Refractive and Birefringent Properties of 4-Alkyl-4'-Oxycyanobiphenyls at Direct and Reverse Phase Transitions. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Steglich esterification – Knowledge and References. Retrieved from [Link]

Sources

Application Note: Divergent Synthesis of Chiral Mesogens from p-(2-Methylbutyl)acetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic utility of 4-(2-methylbutyl)acetophenone as a primary scaffold for generating chiral liquid crystals (mesogens). The 2-methylbutyl moiety is a "privileged structure" in soft matter physics; its chiral center, located at the


-position relative to the aromatic core, effectively induces a helical twist in smectic phases without disrupting the rod-like (calamitic) packing necessary for liquid crystallinity.

We present two divergent synthetic pathways:

  • Oxidative Transformation: Conversion to 4-(2-methylbutyl)benzoic acid, a universal building block for ester-based ferroelectric liquid crystals (FLCs).

  • Condensation Transformation: Direct synthesis of chalcone-based mesogens via Claisen-Schmidt condensation.

Chemical Foundation & Strategic Rationale

The Chiral Tail Advantage

The 2-methylbutyl group is derived from optically active amyl alcohol. Unlike chiral centers embedded directly in the rigid core, this flexible tail allows for:

  • Lower Melting Points: The branched alkyl chain disrupts efficient crystal packing, stabilizing the mesophase at lower temperatures.

  • Helical Induction: In the Smectic C* (SmC*) phase, the chiral tail induces a spontaneous polarization (

    
    ) vector perpendicular to the tilt plane, a requirement for ferroelectric switching.
    
Expert Insight: Stereochemical Integrity

A critical concern in these syntheses is racemization.

  • Observation: The chiral center in p-(2-methylbutyl)acetophenone is separated from the reaction center (the acetyl group) by an aromatic ring.

Synthetic Pathway A: The Benzoic Acid Route (Ester Mesogens)

This route converts the acetyl group into a carboxylic acid, creating a "universal synthon" that can be esterified with various phenols to tune phase transition temperatures.

Protocol 1: Haloform Oxidation

Target: 4-(2-methylbutyl)benzoic acid

This protocol uses sodium hypochlorite (bleach), which is safer and more atom-economical than permanganate oxidations for this specific substrate.

Reagents
  • Substrate: 4-(2-methylbutyl)acetophenone (10 mmol, ~1.90 g)

  • Oxidant: NaOCl solution (commercial bleach, 10-12%, excess)

  • Base: NaOH (10% aqueous solution, 5 mL)

  • Quench: Sodium sulfite (

    
    )
    
  • Solvent: 1,4-Dioxane (optional, to improve solubility)

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve the acetophenone derivative in 10 mL of 1,4-dioxane.

  • Addition: Add 5 mL of 10% NaOH solution.

  • Oxidation: Add NaOCl solution (30 mL) dropwise over 20 minutes while maintaining the temperature at 55–60°C.

    • Control Point: Do not exceed 70°C to prevent chlorination of the aromatic ring.

  • Reaction: Stir vigorously at 60°C for 2 hours. The solution should turn from cloudy to clear/yellowish.

  • Quenching: Cool to room temperature. Add solid sodium sulfite (~2 g) to destroy excess hypochlorite. (Test with starch-iodide paper; it should remain white).

  • Isolation: Acidify the solution carefully with concentrated HCl to pH 2. A white precipitate (the benzoic acid) will form.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (70:30).

Yield Expectation: 80–90% Validation: IR Spectroscopy showing broad -OH stretch (2500–3000


) and C=O stretch (~1680 

).
Protocol 2: Steglich Esterification

Target: Chiral Ester Mesogen (General Structure)

Reagents
  • Acid: 4-(2-methylbutyl)benzoic acid (from Protocol 1)

  • Phenol: 4-alkoxyphenol (e.g., 4-octyloxyphenol for SmC* phases)

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide)

  • Catalyst: DMAP (4-Dimethylaminopyridine)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 eq of the Acid and 1.0 eq of the Phenol in anhydrous DCM under Nitrogen atmosphere.

  • Catalyst: Add 10 mol% DMAP.

  • Coupling: Cool the mixture to 0°C. Add 1.1 eq of DCC dissolved in minimal DCM dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Urea precipitate will form.

  • Work-up: Filter off the dicyclohexylurea (DCU). Wash the filtrate with 0.5N HCl, then saturated

    
    , then brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via column chromatography (Silica gel, Hexane/EtOAc).
    

Synthetic Pathway B: The Chalcone Route

Chalcones possess a rigid, conjugated core that favors liquid crystallinity. This route is a single-step condensation.

Protocol 3: Claisen-Schmidt Condensation

Target: 4'-(2-methylbutyl)-4-alkoxychalcone

Reagents
  • Ketone: 4-(2-methylbutyl)acetophenone (1.0 eq)

  • Aldehyde: 4-alkoxybenzaldehyde (1.0 eq) (e.g., 4-decyloxybenzaldehyde)

  • Base: KOH (40% aqueous)

  • Solvent: Ethanol (Absolute)[1]

Step-by-Step Methodology
  • Mixing: Dissolve the ketone and aldehyde in Ethanol (5 mL per mmol).

  • Catalysis: Add KOH solution (2 mL per mmol) dropwise at room temperature.

  • Reaction: Stir at room temperature for 24 hours. A yellow precipitate usually forms as the conjugated system grows.

    • Expert Note: If no precipitate forms, heat to 50°C for 4 hours, then cool.

  • Isolation: Pour the reaction mixture into ice water containing a trace of HCl. Filter the yellow solid.

  • Purification: Recrystallize from Ethanol.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent workflow from the parent ketone.

SynthesisPath Start STARTING MATERIAL 4-(2-methylbutyl)acetophenone Haloform Reaction: Haloform Oxidation (NaOCl, NaOH, 60°C) Start->Haloform Route A Condensation Reaction: Claisen-Schmidt (Aldehyde, KOH, EtOH) Start->Condensation Route B Acid INTERMEDIATE 4-(2-methylbutyl)benzoic acid Haloform->Acid Esterification Reaction: Steglich Coupling (DCC, DMAP, Phenol) Acid->Esterification ProductA TARGET A: Ester Mesogen (Smectic C* / Ferroelectric) Esterification->ProductA ProductB TARGET B: Chalcone Mesogen (Nematic / Smectic) Condensation->ProductB

Figure 1: Divergent synthetic pathways for chiral mesogens. Route A yields acid derivatives for ester linkages; Route B yields conjugated chalcones.

Data Summary & Characterization

To validate the synthesis of a Liquid Crystal (LC), one must confirm both chemical structure and mesomorphic behavior.

Chemical Validation Table
TechniqueParameterExpected Observation (Target Product)
1H NMR Methyl KetoneDisappears: Singlet at

2.55 ppm (Acetophenone

)
1H NMR Chiral TailRetained: Multiplets at

0.8–1.6 ppm (2-methylbutyl group)
IR Carbonyl (Ester)Appears: Sharp band at ~1735

(Route A)
IR Carbonyl (Enone)Appears: Band at ~1660

(Route B)
Mesogenic Characterization
  • Differential Scanning Calorimetry (DSC):

    • Run heating/cooling cycles at 5°C/min.

    • Look for multiple endothermic peaks indicating phase transitions (Crystal

      
       SmC* 
      
      
      
      SmA
      
      
      Isotropic).
  • Polarized Optical Microscopy (POM):

    • Smectic A: Focal conic fan texture (dark background in homeotropic alignment).

    • Smectic C (Ferroelectric):* Broken fan texture with equidistant lines (dechiralization lines) if the pitch is long, or schlieren texture.

References

  • Haloform Reaction Mechanism & Protocols

    • Ashenhurst, J. (2020). Haloform Reaction of Methyl Ketones. Master Organic Chemistry. [Link]

  • Synthesis of Chiral Benzoic Acids for LCs

    • Goodby, J. W., et al. (1998).[2] Handbook of Liquid Crystals. Wiley-VCH.[2] (Standard reference for 2-methylbutyl incorporation).

    • See also: Synthesis of 4-fluoro-2-methylbenzoic acid (Analogous oxidation protocols).

  • Claisen-Schmidt Condensation for Mesogens

    • Magritek. Monitoring a Claisen-Schmidt Condensation Reaction by NMR. [Link]

  • Ferroelectric Liquid Crystal Properties

    • Lagerwall, J. P. F., & Giesselmann, F. (2006). Current Topics in Smectic Liquid Crystal Research. ChemPhysChem.
    • Bubnov, A., et al. (2017).[3] Ferroelectric Smectic Liquid Crystalline Materials. PMC. [Link]

Sources

Application Notes & Protocols: Selective Oxidation of 4-(2-methylbutyl)acetophenone to 4-(2-methylbutyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the selective oxidation of the acetyl group in 4-(2-methylbutyl)acetophenone to a carboxyl group, yielding 4-(2-methylbutyl)benzoic acid. We will explore various oxidizing reagents, with a primary focus on the haloform reaction due to its high specificity for methyl ketones. This guide offers a detailed analysis of the reaction mechanism, a comparative summary of potential reagents, a step-by-step laboratory protocol using sodium hypochlorite (bleach), and essential safety considerations. This content is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction and Strategic Overview

The conversion of acetophenone derivatives to their corresponding benzoic acids is a fundamental transformation in organic synthesis. Benzoic acid moieties are prevalent in a vast array of pharmaceuticals, agrochemicals, and materials. The specific target of this guide, 4-(2-methylbutyl)benzoic acid, is a valuable building block whose synthesis requires a method that selectively oxidizes the acetyl group without affecting the aliphatic side chain or the aromatic ring.

While several strong oxidizing agents can, in principle, achieve this transformation, many lack the required selectivity and may lead to unwanted side reactions, such as oxidation of the benzylic protons on the 2-methylbutyl group. The haloform reaction stands out as the premier choice for this specific conversion. It is a reliable and well-established method for converting methyl ketones into carboxylic acids with one less carbon atom.[1] This process involves the exhaustive halogenation of the methyl group, followed by cleavage of the resulting trihalomethyl ketone by a base.[2][3]

Comparative Analysis of Oxidizing Reagents

The choice of reagent is critical for maximizing yield and purity while ensuring the integrity of the alkyl side chain. The haloform reaction offers unparalleled selectivity for the target transformation.

Reagent/MethodMechanism & SelectivityAdvantagesDisadvantages
**Haloform Reaction (e.g., NaOCl, NaOH/Br₂) **Specific for methyl ketones. Proceeds via enolate formation, tri-halogenation, and nucleophilic acyl substitution.[2][4]Excellent selectivity for the acetyl group.[1] Mild conditions are possible (especially with NaOCl).[5] High yields. The alkyl side chain is unaffected.Requires stoichiometric amounts of base and halogen. Generates haloform (e.g., chloroform) as a byproduct.
Potassium Permanganate (KMnO₄) Strong, non-specific oxidant. Under harsh conditions (heat, acid/base), it can cleave C-C bonds and oxidize alkyl side chains.[6][7]Powerful and inexpensive.Low selectivity. High risk of over-oxidation and cleavage of the 2-methylbutyl side chain, leading to a mixture of products.[6]
Nitric Acid (HNO₃) Primarily a nitrating agent for aromatic rings.[8]Not applicable for this oxidation.Will produce undesired nitrated byproducts on the aromatic ring rather than oxidizing the acetyl group.[9]
Chromium Reagents (e.g., CrO₃, H₂CrO₄) Strong oxidizing agents.Effective for many oxidations.Highly toxic and carcinogenic. Creates hazardous heavy metal waste, making it environmentally undesirable.
Baeyer-Villiger Oxidation Converts ketones to esters using peroxy acids (e.g., mCPBA), which are then hydrolyzed.[10]Can be effective for certain ketones.Requires a two-step sequence (oxidation then hydrolysis). Less direct and atom-economical than the haloform reaction.

Based on this analysis, the haloform reaction is the most logical and efficient pathway. The use of commercial sodium hypochlorite solution (household bleach) is particularly advantageous as it is inexpensive, readily available, and serves as both the oxidant and the base, simplifying the procedure.[5][11]

The Haloform Reaction: Mechanism and Rationale

The haloform reaction proceeds through a series of well-defined steps, which explains its specificity for methyl ketones.[5][12]

  • Enolate Formation: A hydroxide ion (from NaOH or NaOCl) acts as a base, abstracting an acidic α-hydrogen from the methyl group to form an enolate ion.[4][5] This deprotonation is the rate-determining step.

  • Repetitive α-Halogenation: The nucleophilic enolate attacks the halogen (e.g., Cl₂ or Br₂, or the hypochlorite ion), attaching a halogen atom to the α-carbon.[2][13] This process repeats two more times. Each successive halogenation makes the remaining α-hydrogens more acidic, ensuring the reaction proceeds to completion, forming a trihalomethyl ketone intermediate.[2]

  • Nucleophilic Attack: A hydroxide ion now acts as a nucleophile, attacking the electrophilic carbonyl carbon. This breaks the carbonyl π-bond and forms a tetrahedral intermediate.[4][5]

  • Cleavage: The carbonyl π-bond reforms, and the trihalomethyl group is expelled as a leaving group (e.g., ⁻CCl₃). The stability of the trihalomethyl anion, due to the inductive effect of the three halogen atoms, makes it an excellent leaving group, which is a rare instance of a C-C bond being cleaved under these conditions.[2][3]

  • Acid-Base Reaction: The highly basic trihalomethyl anion immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and a haloform molecule (e.g., chloroform, CHCl₃).[5][11]

  • Acidification: A final work-up step with a strong acid (e.g., HCl) protonates the carboxylate salt to yield the final carboxylic acid product.[13]

Haloform_Mechanism cluster_start Step 1 & 2: Halogenation cluster_cleavage Step 3-5: Cleavage cluster_end Step 6: Work-up Start 4-(R)-Acetophenone Enolate Enolate Formation Start->Enolate OH⁻ (Base) Trihalo Trihalomethyl Ketone Enolate->Trihalo 3x NaOCl Tetrahedral Tetrahedral Intermediate Trihalo->Tetrahedral OH⁻ (Nucleophile) Carboxylate Carboxylate Salt + Haloform Tetrahedral->Carboxylate Cleavage FinalProduct 4-(R)-Benzoic Acid Carboxylate->FinalProduct H₃O⁺ (Acidification)

Caption: Mechanism of the Haloform Reaction.

Detailed Laboratory Protocol

This protocol details the oxidation of 4-(2-methylbutyl)acetophenone using commercial sodium hypochlorite (bleach).

4.1 Materials and Equipment

  • Reagents:

    • 4-(2-methylbutyl)acetophenone

    • Commercial bleach (e.g., Clorox®, ~8.25% w/v sodium hypochlorite)

    • 10 M Sodium hydroxide (NaOH) solution

    • Sodium sulfite (Na₂SO₃)

    • Diethyl ether (or other suitable extraction solvent)

    • Concentrated Hydrochloric acid (HCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Deionized water

  • Equipment:

    • Round-bottom flask (250 mL)

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Water bath or ice bath for temperature control

    • Thermometer

    • Separatory funnel

    • Beakers, Erlenmeyer flasks

    • Rotary evaporator

    • pH paper or pH meter

4.2 Experimental Procedure

Workflow A 1. Setup Add 4-(R)-acetophenone and NaOH to flask. Cool in water bath. B 2. Reaction Slowly add bleach via dropping funnel. Maintain temp < 30°C. Stir for 1-2h. A->B C 3. Quench Add Na₂SO₃ to destroy excess NaOCl. B->C D 4. Extraction (Base) Transfer to separatory funnel. Extract with diethyl ether to remove unreacted starting material. C->D E 5. Acidification Collect aqueous layer. Cool in ice bath. Slowly add conc. HCl until pH ~2. D->E F 6. Isolation Collect precipitate by vacuum filtration. Wash with cold water. E->F G 7. Drying Dry the solid product in a vacuum oven. F->G

Caption: Experimental workflow for the oxidation.

Step-by-Step Instructions:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2-methylbutyl)acetophenone (e.g., 5.0 g, 1.0 eq). Add 20 mL of 10 M NaOH solution. Place the flask in a cool water bath to manage the initial exotherm.

  • Addition of Oxidant: Transfer commercial bleach (e.g., 75 mL, ~3-4 eq of NaOCl) to a dropping funnel. Add the bleach dropwise to the stirring reaction mixture over 30-45 minutes. Monitor the internal temperature and maintain it below 30°C using the water bath.

  • Reaction: After the addition is complete, allow the mixture to stir vigorously at room temperature for 1-2 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by taking a small aliquot, acidifying it, and extracting with ether.

  • Quenching: Cool the reaction mixture in an ice bath. Carefully add solid sodium sulfite (Na₂SO₃) in small portions until a drop of the reaction mixture no longer gives a positive test with starch-iodide paper (i.e., no blue color forms), indicating all excess hypochlorite has been destroyed.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted starting material and the chloroform byproduct. Carefully retain the aqueous layer , which contains the sodium salt of the product.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add concentrated HCl dropwise until the pH of the solution is approximately 2. A white precipitate of 4-(2-methylbutyl)benzoic acid should form.

  • Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with several portions of cold deionized water to remove inorganic salts. Dry the product in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

  • Characterization: The final product can be characterized by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Safety and Handling

Working with strong oxidizing agents and bases requires strict adherence to safety protocols.[14]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling reagents.[15][16]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhaling vapors from bleach, chloroform, and hydrochloric acid.[17]

  • Temperature Control: The reaction can be exothermic. Use an ice or water bath to control the temperature during the addition of bleach to prevent runaway reactions.

  • Handling Reagents:

    • Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

    • Bleach (NaOCl): Oxidizer and corrosive. Do not mix with acids (releases toxic chlorine gas) except during the controlled final acidification step in the fume hood.

    • Hydrochloric Acid: Corrosive. Add slowly during acidification, especially as CO₂ may be evolved if any carbonate is present.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines. Halogenated waste (containing chloroform and ether extracts) and aqueous waste should be segregated into appropriate containers.[15]

References

  • Master Organic Chemistry. (2020). Haloform Reaction of Methyl Ketones. [Link]

  • Wikipedia. (n.d.). Haloform reaction. [Link]

  • Vedantu. (2021). Haloform Reaction Mechanism: Steps, Examples & Iodoform Test. [Link]

  • Professor Dave Explains. (2020). The Haloform Reaction. YouTube. [Link]

  • WebAssign. (n.d.). Experiment 4 - Oxidation of Acetophenone. [Link]

  • Quora. (2017). How will I convert acetophenone to benzoic acid?[Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. [Link]

  • Google Patents. (n.d.).
  • The Chemistry Blog. (2024). Safe Handling of Oxidising Chemicals. [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Alkenes with Potassium Manganate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • NIH. (n.d.). 2-(4-Methylbenzoyl)benzoic acid monohydrate. [Link]

  • WebAssign. (n.d.). Experiment 4 - Oxidation of Acetophenone. [Link]

  • Automate.video. (2025). Nitration of Acetophenone: Directing Effects of the Acetyl Group in EAS. [Link]

  • Organic Syntheses. (n.d.). Acetophenone, m-nitro-. [Link]

  • Google Patents. (n.d.).
  • Chemguide. (2016). alkenes and potassium manganate(VII) (permanganate). [Link]

  • ChemPhile Vikrant. (2021). Haloform Reaction -Oxidation Of Aldehydes & Ketones With Sodium Hypohalite. YouTube. [Link]

  • Chemistry Steps. (2024). Aldehydes and Ketones to Carboxylic Acids. [Link]

  • Quora. (2018). How is 4-methyl acetophenone oxidised to 1, 4-benzene dicarboxylic acid?[Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (n.d.).
  • Study.com. (n.d.). Haloform Reaction | Definition, Mechanism & Examples. [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - Oxidizing Chemicals. [Link]

  • The Organic Chemistry Tutor. (2016). Haloform Reaction Mechanism With Methyl Ketones - Iodoform Test. YouTube. [Link]

  • University of Wisconsin-Madison. (n.d.). Sodium Hypochlorite Oxidation of Alcohols. [Link]

  • Chemguide. (n.d.). oxidation of aldehydes and ketones. [Link]

  • TREA. (2024). A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID. [Link]

  • Princeton University Environmental Health & Safety. (n.d.). sop for oxidizing chemicals. [Link]

  • Organic Chemistry Portal. (n.d.). Potassium Permanganate. [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Efficient oxidation of secondary alcohols to Ketones by NaOCl catalyzed by Salen-Mn(III)/NBS. [Link]

  • Quora. (2019). How to synthesise 2-nitroacetophenone by nitration of acetophenone. [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. [Link]

  • Thieme. (2023). Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid. [Link]

  • The Organic Chemistry Tutor. (2020). Oxidative Cleavage of Alkenes with Potassium Permanganate and Ozone. YouTube. [Link]

  • Google Patents. (n.d.).
  • Filo. (n.d.). How will you bring about the following conversions?[Link]

Sources

Troubleshooting & Optimization

Preventing alkyl chain isomerization during Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in synthetic organic chemistry: the skeletal rearrangement of alkyl chains during electrophilic aromatic substitution.

Direct Friedel-Crafts alkylation is fundamentally flawed for synthesizing straight-chain alkylbenzenes due to rapid carbocation isomerization. To circumvent this, the industry standard is to utilize Friedel-Crafts acylation followed by deoxygenation . This guide explains the mechanistic causality behind this workaround, provides a self-validating protocol, and offers targeted troubleshooting for common experimental failures.

Section 1: Core Principles & Mechanistic Causality (FAQ)

Q: Why does direct Friedel-Crafts alkylation fail to produce straight-chain alkylbenzenes? A: The reaction relies on the generation of an alkyl carbocation intermediate. Carbocations are highly susceptible to 1,2-hydride or 1,2-alkyl shifts, driven by the thermodynamic preference to form a more stable secondary or tertiary carbocation[1]. For example, attempting to attach a straight propyl group using 1-chloropropane and AlCl₃ will predominantly yield isopropylbenzene (cumene), as the primary carbocation rapidly isomerizes to a secondary carbocation before it can attack the aromatic ring[2].

Q: How does Friedel-Crafts acylation prevent this isomerization? A: Instead of an alkyl halide, acylation uses an acyl chloride (or anhydride) to generate an acylium ion intermediate. This acylium ion is resonance-stabilized; the positive charge is delocalized between the carbon and oxygen atoms, granting the carbon a complete octet[3]. This profound resonance stabilization completely eliminates the thermodynamic driving force for skeletal rearrangement, ensuring the carbon chain remains exactly as it was in the starting reagent[4].

Q: If my target is an alkyl group, why am I performing an acylation? A: Acylation is the first half of a two-step workaround. Because the acylium ion does not rearrange, it cleanly installs a ketone onto the aromatic ring. To achieve the final straight-chain alkyl group, you must subsequently reduce the carbonyl group to a methylene (-CH₂-) group using either the Clemmensen reduction (Zn(Hg), HCl) or the Wolff-Kishner reduction (hydrazine, base)[5].

Section 2: Visualized Reaction Pathways

G cluster_alkylation Direct Alkylation (Prone to Isomerization) cluster_acylation Acylation + Reduction (Prevents Isomerization) Start Aromatic Substrate (e.g., Benzene) Alk_Reagent 1-Chloropropane + AlCl3 Start->Alk_Reagent Acyl_Reagent Propanoyl Chloride + AlCl3 Start->Acyl_Reagent Carbocation Primary Carbocation [CH3-CH2-CH2+] Alk_Reagent->Carbocation Shift 1,2-Hydride Shift (Rapid Rearrangement) Carbocation->Shift Thermodynamically Driven SecCarbocation Secondary Carbocation [CH3-CH(+)-CH3] Shift->SecCarbocation IsoProduct Isopropylbenzene (Branched Isomer - Undesired) SecCarbocation->IsoProduct Electrophilic Attack Acylium Acylium Ion [Resonance Stabilized] Acyl_Reagent->Acylium Ketone Propiophenone (Intermediate Ketone) Acylium->Ketone Electrophilic Attack Reduction Clemmensen or Wolff-Kishner Reduction Ketone->Reduction PropylProduct Propylbenzene (Straight Chain - Desired) Reduction->PropylProduct Deoxygenation

Reaction pathways comparing direct alkylation versus the acylation-reduction sequence.

Section 3: Standard Operating Procedure (Self-Validating Protocol)

To ensure high fidelity and prevent side reactions, follow this two-phase protocol. Built-in validation checks are included to confirm the reaction is proceeding correctly.

Phase 1: Friedel-Crafts Acylation (Ketone Synthesis)
  • Preparation: In an oven-dried, argon-flushed flask, dissolve the aromatic substrate (1.0 eq) and the straight-chain acyl chloride (1.05 eq) in an anhydrous, unreactive solvent (e.g., dichloromethane or carbon disulfide)[6].

  • Catalyst Addition (Validation Step): Cool the mixture to 0 °C. Slowly add anhydrous Aluminum Chloride (AlCl₃) in portions.

    • Critical Stoichiometry: You must add at least 1.1 to 1.5 equivalents of AlCl₃. Unlike alkylation, the product ketone forms a stable Lewis acid-base complex with AlCl₃, effectively sequestering the catalyst. If only a catalytic amount is used, the reaction will stall[7].

    • Visual Validation: The formation of a distinct colored complex (often yellow, orange, or deep red depending on the arene) confirms the generation of the acylium ion and subsequent complexation with the product.

  • Reaction & Quenching: Allow the reaction to warm to room temperature. Once TLC confirms consumption of the starting material, carefully pour the mixture over crushed ice and 1M HCl.

    • Chemical Validation: The dissolution of the gummy aluminum salts into the aqueous layer confirms the Al-ketone complex has been successfully broken, releasing the free ketone into the organic phase. Extract, wash, and concentrate.

Phase 2: Deoxygenation (Clemmensen Reduction)
  • Preparation: To a flask containing the isolated ketone, add freshly prepared amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid[5].

  • Reflux: Heat the mixture to reflux for 4-6 hours. The carbonyl group will be cleanly reduced to a methylene group.

  • Isolation: Cool, extract with diethyl ether, wash with saturated sodium bicarbonate to neutralize residual acid, dry over MgSO₄, and evaporate to yield the pure, un-isomerized straight-chain alkylbenzene.

Section 4: Troubleshooting Guide

Issue 1: The acylation reaction stalls at ~50% conversion, despite excess acyl chloride.

  • Causality: You have likely treated the AlCl₃ as a true catalyst. Because the newly formed ketone coordinates tightly with AlCl₃, the Lewis acid is consumed stoichiometrically[3].

  • Solution: Ensure you are using >1.1 equivalents of AlCl₃ relative to the acyl chloride[7].

Issue 2: I am observing multiple additions (poly-substitution) on my aromatic ring.

  • Causality: This is a common artifact of alkylation, where the added alkyl group activates the ring. However, in acylation, the introduced acyl group is strongly electron-withdrawing, which deactivates the ring and naturally prevents polyacylation[4]. If you see multiple products during acylation, it is rarely polyacylation.

  • Solution: Check your starting materials for impurities or pre-existing isomer mixtures. Ensure your temperature is kept low (0 °C to RT) to prevent secondary cracking or unintended side reactions[6].

Issue 3: The reaction fails completely when using aniline or phenol derivatives.

  • Causality: The lone pair electrons on amines (-NH₂, -NHR) and alcohols (-OH) react directly with the Lewis acid (AlCl₃)[1]. This not only destroys the catalyst but converts an activating group into a strongly deactivating, positively charged complex, halting electrophilic aromatic substitution[3].

  • Solution: Protect the amine (e.g., as an amide or BOC group) or alcohol (e.g., as a methyl ether) prior to attempting the Friedel-Crafts acylation.

Section 5: Quantitative Data Presentation

The following table summarizes the mechanistic and practical differences dictating why the two-step acylation-reduction pathway is vastly superior to direct alkylation for straight-chain synthesis.

ParameterDirect F-C AlkylationF-C Acylation + Reduction
Electrophile Intermediate Alkyl CarbocationAcylium Ion
Isomerization Risk High (Rapid 1,2-hydride/alkyl shifts)None (Resonance stabilized)
Poly-substitution Risk High (Product ring is activated)None (Intermediate ring is deactivated)
Lewis Acid Requirement Catalytic (0.1 - 0.2 eq)Stoichiometric (>1.1 eq)
Typical Yield (Straight-Chain) < 10% (Major product is branched)> 85% (Exclusively straight-chain)

Section 6: References

  • Title: Friedel–Crafts reaction - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology Source: softbeam.net URL: [Link]

  • Title: 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: libretexts.org URL: [Link]

  • Title: 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: libretexts.org URL: [Link]

  • Title: Friedel-Crafts Acylation Source: organic-chemistry.org URL: [Link]

Sources

Technical Support Center: Purification of 1-[4-(2-Methylbutyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-MBPE-04 Topic: Regioisomer Separation (Para vs. Ortho) Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Active Guide

Executive Summary & Diagnostic Triage

User Query: "I have synthesized 1-[4-(2-Methylbutyl)phenyl]ethanone via Friedel-Crafts acylation, but I cannot remove the ortho-isomer (1-[2-(2-Methylbutyl)phenyl]ethanone). Distillation is not yielding >98% purity."

The Core Issue: The separation of para- and ortho-acyl alkylbenzenes is a classic challenge.[1]

  • Boiling Point Proximity: The ortho-isomer typically boils only 2–5°C lower than the para-isomer due to the "ortho effect" (steric inhibition of intermolecular association), rendering simple distillation ineffective.[1]

  • Melting Point Disparity: The para-isomer is significantly more symmetrical, resulting in a higher melting point and better lattice energy.[1][2]

  • Oiling Out: The 2-methylbutyl chain adds lipophilicity and flexibility, lowering the melting point of the para-isomer (often to near-ambient temperatures), increasing the risk of the product separating as an oil rather than a crystal.[1]

Diagnostic Checklist: Do you have the Ortho-Isomer?

Before proceeding, confirm the impurity profile.[1]

Diagnostic MethodPara-Isomer (Target)Ortho-Isomer (Impurity)
GC-MS Elutes later (higher BP/polarity interaction).Elutes earlier (typically just before the main peak).
1H-NMR (Aromatic Region) Symmetric AA'BB' system (two doublets, ~7.2 & 7.9 ppm).Complex ABCD or multiplet pattern; distinctive downfield shift of proton adjacent to Carbonyl if H-bonding occurs.
Physical State Solid or semi-solid at room temp (depending on enantiopurity).Liquid or oil at room temp.[1]

Strategic Purification Protocols

We recommend a Hybrid Approach : Use High-Efficiency Rectification to debulk the mixture, followed by Low-Temperature Crystallization for final polishing.

Protocol A: High-Vacuum Fractional Distillation (Debulking)

Use this step if Ortho content is >15%.

The Logic: While BPs are close, they are not identical. A column with sufficient theoretical plates can enrich the para-isomer, reducing the burden on the subsequent crystallization step.

Equipment Setup:

  • Column: Vacuum jacketed Vigreux (minimum 30cm) or Packed Column (structured packing, >10 theoretical plates).

  • Vacuum: < 5 mbar (High vacuum is essential to keep pot temperature <150°C and prevent thermal degradation/isomerization).[1]

Step-by-Step:

  • Degas: Stir crude oil under vacuum (10 mbar) at 40°C for 30 mins to remove volatiles/solvent.

  • Equilibrate: Heat to reflux under full vacuum. Allow column to equilibrate for 20-30 minutes (total reflux).

  • Foreshot (Ortho-Rich): Collect the first 10-15% of the distillate at a high reflux ratio (10:1). This fraction contains the majority of the ortho-isomer and lower-boiling alkylbenzene starting materials.

  • Main Fraction (Para-Enriched): Switch to a lower reflux ratio (3:1 or 5:1) and collect the main fraction.[1] Monitor head temperature closely; a drop indicates the transition to higher boilers or end of run.

Protocol B: Low-Temperature Solvent Crystallization (Polishing)

Use this step for Para enrichment from 85%


 >99%.

The Logic: The para-isomer will crystallize; the ortho-isomer (and the 2-methylbutyl stereoisomers) will remain in the "mother liquor" due to poor packing efficiency.[1]

Reagents:

  • Solvent System: Ethanol/Water (90:10) OR Hexane (if the compound is very lipophilic).[1] Recommendation: Start with Ethanol (95%).

  • Seed Crystals: Crucial. If you lack pure seed, obtain a small amount by freezing a droplet of the distilled oil on dry ice and scratching it with a glass rod.

Step-by-Step:

  • Dissolution: Dissolve the para-enriched oil in the minimum amount of warm Ethanol (approx. 40-50°C). Ratio: ~1.5 mL solvent per gram of oil.

  • Cooling Ramp: Allow the solution to cool slowly to Room Temperature (RT) with gentle stirring.

  • Seeding: At ~25°C (or just as cloudiness appears), add seed crystals. Do not skip this.

  • Deep Freeze: Once crystallization begins, move the flask to a bath at -10°C to -20°C . Hold for 4–6 hours.

    • Warning: If you cool too fast without seeding, the product will "oil out" (phase separate as a liquid) rather than crystallize.

  • Filtration: Filter quickly on a chilled Buchner funnel. Wash with very cold (-20°C) Ethanol.

  • Drying: Vacuum dry at ambient temperature (melting point may be low, do not heat).

Troubleshooting & FAQs

Q1: The product is "oiling out" instead of crystallizing. Why?

A: This is common with branched alkyl chains like the 2-methylbutyl group.[1] The entropy of the flexible chain fights crystal lattice formation.

  • Fix 1 (Seeding): You must provide a template (seed crystal) for the lattice to form.[1]

  • Fix 2 (Solvent): Switch to a more non-polar solvent like Pentane or Hexane at -40°C (Dry Ice/Acetone bath). The "oiling out" often happens because the compound is too insoluble in water/alcohol mixtures but not crystalline enough to precipitate.

  • Fix 3 (Trituration): If it oils out, decant the solvent, add a small amount of cold pentane, and scratch the oil vigorously with a glass rod to induce solidification.

Q2: Can I use chromatography instead?

A: Yes, but it is expensive for scale-up.

  • Stationary Phase: Silica Gel (Standard).[3]

  • Mobile Phase: Hexane:Ethyl Acetate (95:5 to 90:10).[1] The non-polar nature of the alkyl group requires a very non-polar eluent.[1] The ortho-isomer usually elutes first due to intramolecular shielding of the carbonyl oxygen (less interaction with Silica).

Q3: Does the chirality of the 2-methylbutyl group affect purification?

A: Yes. If your starting material was racemic, you have a mixture of enantiomers (


 and 

). If it was enantiopure, you have one.
  • Racemate: Racemates often have lower melting points than pure enantiomers (unless they form a high-melting racemic compound). This makes crystallization harder.

  • Diastereomers? No, there is only one chiral center, so you don't have diastereomers unless you have another chiral center in the molecule. You only have enantiomers. Standard achiral crystallization/distillation will not separate the

    
     from the 
    
    
    
    enantiomer, but it will separate the ortho from the para regioisomer.[1]

Visual Workflows

Figure 1: Purification Decision Matrix

Caption: Logical flow for selecting the appropriate purification method based on crude purity and physical state.[1]

PurificationStrategy Start Crude Reaction Mixture (Friedel-Crafts Product) Analysis Analyze Purity (GC/NMR) % Ortho-Isomer? Start->Analysis HighOrtho > 15% Ortho-Isomer Analysis->HighOrtho LowOrtho < 15% Ortho-Isomer Analysis->LowOrtho Distillation High-Vacuum Rectification (Vigreux/Packed Column) Goal: Debulk Ortho HighOrtho->Distillation Crystallization Low-Temp Crystallization (Ethanol or Hexane @ -20°C) Goal: Final Polish LowOrtho->Crystallization Distillation->LowOrtho Enriched OilingOut ISSUE: Product Oils Out? Crystallization->OilingOut Final Pure Para-Isomer (>99%) Crystallization->Final Success Seed Action: Add Seed Crystal & Slow Cooling OilingOut->Seed Yes SolventSwitch Action: Switch to Pentane & Scratch Glass OilingOut->SolventSwitch Persistent Seed->Final SolventSwitch->Final

Figure 2: Distillation vs. Crystallization Efficiency

Caption: Theoretical efficiency of separation methods for Acetophenone derivatives.

ParameterDistillation (Rectification)Crystallization (Melt/Solvent)
Separation Principle Boiling Point (Volatility)Lattice Energy (Packing/Symmetry)
Selectivity (Para vs Ortho) Low (

)
High (Para MP

Ortho MP)
Yield High (>90%)Moderate (60-80% per pass)
Primary Risk Thermal degradation / PolymerizationOiling out / Eutectic entrapment
Recommendation Use for Rough Cut Use for Final Purity

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Friedel-Crafts workup and fractional distillation techniques).

  • G. A. Olah. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Authoritative source on mechanism and isomer distribution in acylation of alkylbenzenes).

  • Tung, H. H., et al. Crystallization of Organic Compounds: An Industrial Perspective. Wiley AIChE.[1] (Technical guide on overcoming "oiling out" and seeding strategies).

  • Org. Synth. 1998, 9, 3. Preparation of 4-Isobutylacetophenone. (Analogous procedure demonstrating the purification of para-alkylacetophenones).

Disclaimer: This guide is for research purposes only. The user assumes all responsibility for safety and compliance with local chemical regulations.

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-[4-(2-Methylbutyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H NMR Spectrum of 1-[4-(2-Methylbutyl)phenyl]ethanone

Executive Summary

This guide provides a rigorous analysis of the 1H NMR spectrum of 1-[4-(2-Methylbutyl)phenyl]ethanone (CAS: 51556-27-1, also known as p-(2-methylbutyl)acetophenone). Designed for research and development professionals, this document moves beyond basic spectral listing to offer a comparative analysis of experimental conditions that optimize resolution.

Key Technical Insight: The molecule features a chiral center at the C2 position of the butyl chain, rendering the benzylic protons (C1) diastereotopic. In standard solvents like CDCl₃, these protons frequently overlap with the acetyl methyl singlet, obscuring integration and assignment. This guide presents specific solvent and field-strength strategies to resolve this critical region.

Structural Analysis & Proton Assignment

The molecule consists of a para-disubstituted benzene ring.[1] One substituent is an electron-withdrawing acetyl group; the other is a branched alkyl chain (2-methylbutyl) containing a stereocenter.

Molecular Architecture (DOT Visualization)

G cluster_0 Aromatic Core cluster_1 Substituents Ph Phenyl Ring (AA'BB' System) Acetyl Acetyl Group (-C(=O)CH3) Singlet ~2.58 ppm Ph->Acetyl Position 1 (Deshielding Cone) Alkyl 2-Methylbutyl Chain (-CH2-CH(CH3)Et) Chiral Center @ C2 Ph->Alkyl Position 4 (Benzylic Region) Benzylic Benzylic Protons (H-a) Diastereotopic ~2.6-2.7 ppm Alkyl->Benzylic

Caption: Structural logic of 1-[4-(2-Methylbutyl)phenyl]ethanone highlighting the critical benzylic region.[2]

Comparative Analysis: Optimizing Spectral Resolution

The primary challenge in analyzing this molecule is the signal overlap in the 2.5–2.7 ppm region. We compare two experimental approaches to resolve this.

Comparison 1: Solvent Selection (CDCl₃ vs. Benzene-d₆)

The Problem: In Chloroform-d (CDCl₃), the acetyl methyl singlet (δ 2.58) and the benzylic methylene multiplet (δ ~2.65) often merge into a broad, unintegratable envelope.

The Solution: Benzene-d₆ utilizes the Aromatic Solvent Induced Shift (ASIS) . Benzene molecules solvate the solute preferentially, shielding protons located above/below the solvent ring plane.

  • Acetyl Methyl: Significantly shielded (upfield shift) due to the geometry of the ketone-benzene complex.

  • Benzylic Protons: Less affected.

  • Result: The acetyl peak moves to ~2.1 ppm, leaving the benzylic region clear for analysis.

FeatureStandard (CDCl₃)High-Resolution Alternative (Benzene-d₆)
Acetyl Methyl (δ) 2.58 ppm (Singlet)~2.10 ppm (Singlet)
Benzylic CH₂ (δ) 2.60–2.70 ppm (Overlap)~2.45–2.55 ppm (Resolved)
Resolution Status Poor (Integration error likely)Excellent (Distinct integration possible)
Cost LowHigh
Comparison 2: Field Strength (300 MHz vs. 600 MHz)

The Problem: The benzylic protons are diastereotopic (chemically non-equivalent due to the adjacent chiral center). At 300 MHz, the coupling constants (


 and 

) are large relative to the chemical shift difference (

), creating a complex second-order multiplet.

The Solution: Higher field strength (600 MHz) increases


 (in Hz), simplifying the multiplet towards a first-order pattern (distinct dd or ddd) and separating it from the acetyl singlet.
Parameter300 MHz (Routine)600 MHz (Advanced)
Benzylic Signal Shape Complex Multiplet / Broad HumpDistinct ABX or AB part of ABX system
Acetyl/Benzylic Separation Likely overlappedLikely resolved (baseline separation)
Chiral Center Resolution Methyl doublet often obscuredMethyl doublet (C2-Me) clearly resolved

Comprehensive Spectral Data (Reference: CDCl₃)

The following data represents the expected chemical shifts in CDCl₃. Note the critical overlap warning.

Table 1: 1H NMR Data Assignment

PositionProton TypeShift (δ ppm)MultiplicityIntegralCoupling (

Hz)
Ar-H (2,6) Aromatic (Ortho to C=O)7.89Doublet (d)2H~8.2 (Ortho)
Ar-H (3,5) Aromatic (Meta to C=O)7.26Doublet (d)2H~8.2 (Ortho)
C1'-H Benzylic CH₂2.55 – 2.70 Multiplet (m)*2HComplex (ABX)
Acetyl-CH₃ Methyl Ketone2.58 Singlet (s)3H-
C2'-H Methine (Chiral)1.65 – 1.75Multiplet (m)1H-
C3'-H Methylene (Ethyl)1.15 – 1.40Multiplet (m)2H-
C2'-CH₃ Methyl (Branched)0.85Doublet (d)3H~6.5
C4'-H Methyl (Terminal)0.88Triplet (t)3H~7.4

*Note: The Benzylic CH₂ and Acetyl-CH₃ signals frequently overlap in CDCl₃.

Experimental Protocol

To ensure reproducible data, specifically for purity analysis or chiral resolution studies, follow this protocol.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10–15 mg of the analyte into a clean vial.

    • Choice of Solvent:

      • Routine ID: Add 0.6 mL CDCl₃ (99.8% D, 0.03% TMS).

      • Detailed Structural Analysis: Add 0.6 mL Benzene-d₆ (C₆D₆).

    • Ensure complete dissolution. Filter if any particulate is visible (particulates cause field inhomogeneity/broadening).

  • Instrument Setup:

    • Temperature: Equilibrate probe to 298 K (25°C) . Temperature fluctuations affect the chemical shift of the acetyl group and water residuals.

    • Lock & Shim: Lock onto the solvent signal. Perform gradient shimming (topshim) to achieve a linewidth < 0.5 Hz on the TMS or residual solvent peak.

  • Acquisition Parameters (Standard 1H):

    • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

    • Spectral Width (SW): 12–14 ppm (-2 to 12 ppm).

    • Acquisition Time (AQ): > 3.0 seconds (ensure high digital resolution).

    • Relaxation Delay (D1): 5.0 seconds .

      • Reasoning: The acetyl methyl protons have long T1 relaxation times. A short D1 will suppress the singlet integration, leading to underestimation of the acetyl group vs. the aromatic protons.

    • Scans (NS): 16 (for >10 mg sample) or 64 (for <5 mg sample).

  • Processing:

    • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

    • Phasing: Manual phasing is required for the aromatic doublets.

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5) to ensure accurate integration of the aliphatic region.

Workflow Logic (DOT Visualization)

Workflow Start Start: Sample Preparation Solvent Select Solvent (Critical Decision) Start->Solvent CDCl3 CDCl3 (Routine ID) Solvent->CDCl3 Standard C6D6 Benzene-d6 (High Res / Purity) Solvent->C6D6 Resolve Overlap Acquisition Acquisition D1 = 5s (Crucial for Integration) CDCl3->Acquisition C6D6->Acquisition Process Processing LB=0.3Hz, Baseline Corr. Acquisition->Process Analysis Integration Check: Ar-H (2H) vs Acetyl (3H) Process->Analysis

Caption: Decision workflow for NMR acquisition emphasizing solvent choice and relaxation delay.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4] (Standard reference for AA'BB' aromatic systems and alkyl chain shifts).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]

  • Reich, H. J. (2024). "Solvent Effects in NMR Spectroscopy." University of Wisconsin-Madison Chemistry. [Link] (Authoritative source on ASIS effects).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

Sources

Introduction: The Analytical Challenge of Structurally Similar Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Distinguishing 2-Methylbutanal and 3-Methylbutanal Isomers by GC-MS

In fields ranging from flavor and fragrance chemistry to environmental analysis and metabolomics, the accurate identification of volatile organic compounds is paramount. Among these, short-chain aldehydes such as 2-methylbutanal and 3-methylbutanal are of significant interest.[1][2] 2-methylbutanal imparts sharp, malty, and cocoa-like notes, while 3-methylbutanal (also known as isovaleraldehyde) is associated with malty, cheesy, and chocolate aromas.[3][4]

These two compounds are structural isomers, both with the chemical formula C₅H₁₀O and a molecular weight of 86.13 g/mol .[5][6] Their structural similarity results in nearly identical boiling points (92-93°C for 2-methylbutanal and 92.5°C for 3-methylbutanal), posing a significant challenge for chromatographic separation.[6][7] This guide provides a robust, in-depth methodology for reliably distinguishing these two isomers using Gas Chromatography-Mass Spectrometry (GC-MS), focusing on the causality behind experimental choices to ensure a self-validating and reproducible method.

Part 1: The Chromatographic Separation Strategy

The fundamental principle of gas chromatography is the separation of compounds based on their differential partitioning between a stationary phase and a mobile gas phase.[8] For isomers with very close boiling points, achieving separation requires a stationary phase that can exploit subtle differences in molecular shape and polarity.

While a standard non-polar column (e.g., a DB-5ms) separates compounds primarily by boiling point and may not provide adequate resolution, a mid-polarity column is the superior choice.[9] A cyanopropylphenyl-based column (e.g., a DB-624 or equivalent) is highly recommended. The cyano groups introduce dipole-dipole interactions, providing an alternative separation mechanism beyond simple van der Waals forces. This allows the column to differentiate based on the slight difference in the polarity and shape of the two isomers, enabling their resolution even with a standard temperature ramp.

Part 2: Mass Spectrometric Differentiation - Decoding the Fragments

Where chromatography provides separation, mass spectrometry provides identification. Using the standard 70 eV electron ionization (EI) mode, the molecular ion (M•⁺) of both isomers is observed at a mass-to-charge ratio (m/z) of 86. However, the key to their differentiation lies in the unique fragmentation patterns that arise from their distinct branching structures.[10]

Fragmentation Pattern of 2-Methylbutanal (Structure: CH₃CH₂CH(CH₃)CHO)

The branching at the alpha-carbon (C2) is the critical structural feature. The primary fragmentation mechanism is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[11][12]

  • Loss of the ethyl radical (•C₂H₅): Cleavage of the bond between C2 and C3 results in the loss of an ethyl radical (mass 29). This forms a highly stable acylium ion at m/z 57 . This is typically the base peak (the most abundant ion) in the spectrum of 2-methylbutanal.

  • Loss of the formyl radical (•CHO): Cleavage of the bond between C1 and C2 leads to the loss of the formyl radical (mass 29), producing a sec-butyl cation at m/z 57 . While this ion has the same nominal mass, the loss of the ethyl group is the more dominant pathway leading to the base peak.

  • Molecular Ion (M•⁺): A peak at m/z 86 corresponding to the intact molecular ion is present but often of low intensity.

Fragmentation Pattern of 3-Methylbutanal (Structure: (CH₃)₂CHCH₂CHO)

The branching in 3-methylbutanal is at the beta-carbon (C3). This different structure opens up an additional, highly characteristic fragmentation pathway.

  • McLafferty Rearrangement: 3-methylbutanal possesses a hydrogen atom on its gamma-carbon (the methyl groups at C3). This allows for the characteristic McLafferty rearrangement, a process involving a six-membered ring transition state that results in the elimination of a neutral alkene (propene, C₃H₆, mass 42).[11][12] This produces a prominent radical cation at m/z 44 , which is often the base peak for this isomer.

  • Loss of the isopropyl radical (•C₃H₇): α-cleavage between the C2 and C3 carbons results in the loss of an isopropyl radical (mass 43), leading to a fragment at m/z 43 .

  • Molecular Ion (M•⁺): A peak at m/z 86 is also observed.

The presence of a strong m/z 44 peak is the definitive marker for 3-methylbutanal, while a dominant m/z 57 peak is characteristic of 2-methylbutanal.

Part 3: A Validated GC-MS Protocol

This protocol is designed to be a self-validating system, where the combination of retention time and mass spectral data provides unambiguous identification.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis p1 Prepare Dilute Standard (e.g., 10 ppm in Methanol) gc1 Inject 1 µL into GC Inlet (250°C, Split 20:1) p1->gc1 gc2 Separate on DB-624 Column (or equivalent) gc1->gc2 gc3 Apply Oven Temperature Program gc2->gc3 ms1 Electron Ionization (EI) (70 eV) gc3->ms1 ms2 Acquire Mass Spectrum (Scan m/z 35-100) ms1->ms2 a1 Identify Peak Retention Time (RT) ms2->a1 a2 Compare Experimental Mass Spectrum with Library (e.g., NIST) ms2->a2 a3 Confirm Diagnostic Ions (m/z 57 vs m/z 44) a1->a3 a2->a3 result Unambiguous Isomer ID a3->result

Sources

Comparative reactivity of p-(2-methylbutyl)acetophenone vs p-isobutylacetophenone

Comparative Reactivity & Application Guide: -(2-Methylbutyl)acetophenone vs. -Isobutylacetophenone

Executive Summary

This guide provides an in-depth technical comparison between


-isobutylacetophenone

-(2-methylbutyl)acetophenone

Key Takeaway:

  • 
    -Isobutylacetophenone  is the industrial standard for NSAID synthesis (Ibuprofen) but suffers from known photochemical instability.
    
  • 
    -(2-Methylbutyl)acetophenone  introduces a chiral center in the hydrophobic tail, offering a scaffold for stereochemically complex drugs and chiral liquid crystals, though it requires stricter process controls to prevent racemization during synthesis.
    
Structural & Physical Analysis

The primary differentiator lies in the alkyl chain branching. This structural variation influences lipophilicity, crystal packing, and stereochemical outcomes in downstream transformations.

Feature

-Isobutylacetophenone

-(2-Methylbutyl)acetophenone
CAS Number 38861-78-853006-78-3 (racemic) / Specific enantiomers vary
Structure 1-[4-(2-methylpropyl)phenyl]ethanone1-[4-(2-methylbutyl)phenyl]ethanone
Alkyl Chain

(Isobutyl)

(2-Methylbutyl)
Chirality Achiral (Symmetric tail)Chiral (Asymmetric tail at C2')
Steric Bulk Moderate (

-branching)
High (

-branching + Ethyl group)
Primary Application Ibuprofen precursor; FragranceChiral intermediate; Liquid Crystal Mesogen
Photostability Low (Prone to Norrish Type II cleavage)Moderate (Similar risk, but steric bulk may alter kinetics)
Synthesis & Process Chemistry

Both molecules are synthesized via Friedel-Crafts Acylation , but the process requirements differ significantly due to the chiral nature of the 2-methylbutyl derivative.

A. Friedel-Crafts Acylation Pathway

The standard industrial route involves the acylation of the corresponding alkylbenzene with acetyl chloride or acetic anhydride, catalyzed by aluminum chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

12

Critical Process Insight:

  • Isobutyl Series: The reaction is robust. The isobutyl group is stable under standard Lewis acid conditions.

  • 2-Methylbutyl Series: If starting from optically active (2-methylbutyl)benzene (e.g., derived from natural fusel oil), the stereocenter is at the

    
    -position relative to the ring. While less prone to racemization than an 
    
    
    -chiral center, prolonged exposure to strong Lewis acids (
    
    
    ) at high temperatures can induce hydride shifts , leading to partial racemization or rearrangement. Milder catalysts (e.g., Zeolites or
    
    
    ) are recommended for the chiral variant.

SynthesisPathwayStart_IsoIsobutylbenzene(Achiral)Inter_ComplexSigma Complex(Arenium Ion)Start_Iso->Inter_ComplexAcylationStart_2MB(S)-2-Methylbutylbenzene(Chiral)Start_2MB->Inter_ComplexAcylationReagentAcetyl Chloride+ AlCl3Reagent->Inter_ComplexProd_Isop-Isobutylacetophenone(High Yield)Inter_Complex->Prod_Iso- HClProd_2MBp-(2-Methylbutyl)acetophenone(Risk of Racemization)Inter_Complex->Prod_2MB- HCl(Control Temp < 0°C)

Figure 1: Comparative Synthesis Pathway via Friedel-Crafts Acylation. Note the critical temperature control required for the chiral 2-methylbutyl analog.

Reactivity Profile Comparison
A. Ketone Reduction (Stereoselectivity)

When reducing the ketone to an alcohol (e.g., using

  • 
    -Isobutylacetophenone:  Produces a racemic alcohol (1-[4-isobutylphenyl]ethanol). Enantioselective reduction requires chiral catalysts (e.g., CBS reduction).
    
  • 
    -(2-Methylbutyl)acetophenone:  The presence of the existing chiral center in the tail creates a diastereomeric environment . Reduction will yield a mixture of diastereomers (e.g., 
    
    
    and
    
    
    ). The "remote" chiral center (
    
    
    -position to the carbonyl) exerts weak induction, typically yielding low diastereomeric excess (
    
    
    ) without a chiral catalyst, but this intrinsic bias must be accounted for in high-precision synthesis.
B. Oxidation (Willgerodt-Kindler Reaction)

Both ketones are precursors to arylalkanoic acids (Profens).

  • Reaction: Ketone + Sulfur + Morpholine

    
     Thioamide 
    
    
    Acid.
  • Outcome:

    • Isobutyl: Yields Ibuprofen (racemic).

    • 2-Methylbutyl: Yields 4-(2-methylbutyl)phenylacetic acid. This analog is often investigated for modified pharmacokinetic profiles due to the increased lipophilicity of the 2-methylbutyl tail.

C. Photochemical Stability (Degradation)

Research indicates that


-isobutylacetophenone
  • Mechanism: Norrish Type II cleavage. The

    
    -hydrogen abstraction is facilitated by the excited carbonyl triplet state.
    
  • Comparison: Both molecules possess accessible

    
    -hydrogens in the alkyl tail. However, the 2-methylbutyl group  has a tertiary 
    
    
    -hydrogen (in the ethyl group branch) which is more abstractable than the primary
    
    
    -hydrogens of the isobutyl group.
  • Implication: The 2-methylbutyl analog is theoretically less photostable and requires rigorous protection from light during storage.

DegradationIbuprofenIbuprofen(Drug Substance)IsobutylAcetophenonep-Isobutylacetophenone(Impurity E)Ibuprofen->IsobutylAcetophenoneOxidativeDegradationExcitedStateExcited Triplet State(n, π*)IsobutylAcetophenone->ExcitedStateUV Light (hν)CleavageNorrish Type IICleavageExcitedState->Cleavageγ-H AbstractionProductsStyrene Derivs.+ EnolsCleavage->ProductsFragmentation

Figure 2: Photochemical degradation pathway relevant to p-isobutylacetophenone (Ibuprofen Impurity E).

Experimental Protocol: Selective Friedel-Crafts Acylation

Objective: Synthesis of

Reagents:

  • (S)-2-Methylbutylbenzene (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Aluminum Chloride (

    
    , anhydrous, 1.3 eq)
    
  • Dichloromethane (DCM, anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Catalyst Suspension: Add

    
     (1.3 eq) and DCM (
    
    
    substrate) to the flask. Cool to -10°C using an ice/salt bath. Note: Lower temperature is critical for the chiral substrate to minimize racemization.
  • Acylation Agent: Add Acetyl Chloride (1.2 eq) dropwise to the suspension over 15 minutes. Stir for 10 minutes until the complex forms.

  • Substrate Addition: Dissolve (S)-2-methylbutylbenzene (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below -5°C.

  • Reaction: Stir at -5°C to 0°C for 2–3 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[3][1]

  • Quench: Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl (

    
     ice / 
    
    
    acid).
  • Workup: Extract with DCM (

    
    ). Wash combined organics with saturated 
    
    
    , water, and brine. Dry over
    
    
    .
  • Purification: Concentrate under reduced pressure. Purify via vacuum distillation or flash chromatography (Silica gel, 5% EtOAc in Hexanes).

Validation Point:

  • Check optical rotation

    
     of the product versus the starting material. A significant drop indicates racemization occurred via hydride shift mechanisms.
    
References
  • BenchChem. "A Comparative Guide to the Reactivity of Methylacetophenone Isomers." BenchChem Technical Guides, 2025. Link

  • National Center for Biotechnology Information (NCBI). "4'-Isobutylacetophenone (Compound Summary)." PubChem, 2025.[3] Link

  • Castellanos, L., et al. "Friedel-Crafts Acylation, Lab Guide." The Organic Chemistry Notebook Series, 2025. Link

  • Chowdhury, R.R., et al. "Photochemical transformation of ibuprofen into harmful 4-isobutylacetophenone." Journal of Hazardous Materials, 2013. Link

  • NIST Mass Spectrometry Data Center. "4'-(2-Methylpropyl)acetophenone Mass Spectrum." NIST Chemistry WebBook, 2025. Link

Comparative Guide: Mesogenic Properties of Methylbutyl vs. Pentyl Phenyl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Divergence

In the design of thermotropic liquid crystals (LCs), the choice between a linear alkyl chain (n-pentyl ) and a branched chiral chain (2-methylbutyl ) attached to a phenyl ketone core is a critical decision point. This guide objectively compares these two moieties, analyzing their impact on phase stability, transition temperatures, and optical textures.[1]

  • Pentyl Phenyl Ketones (Linear): Serve as robust mesogenic stabilizers. They promote high packing efficiency, favoring standard Nematic (N) or Smectic A (SmA) phases with higher clearing points.

  • Methylbutyl Phenyl Ketones (Branched/Chiral): Act as functional disruptors. The branching reduces thermal stability (lowering

    
     and 
    
    
    
    ) but introduces chirality , enabling Chiral Nematic (Cholesteric, N), Blue Phases , or Ferroelectric Smectic C (SmC)* phases.

Chemical Identity & Stereochemical Impact[1][2][3]

The fundamental difference lies in the steric profile and symmetry of the terminal tail.

FeaturePentyl Phenyl Ketone Derivative Methylbutyl Phenyl Ketone Derivative
IUPAC Tail Name Pentyl- (or n-Amyl-)2-Methylbutyl- (active Amyl-)
Stereochemistry Achiral (Symmetric)Chiral (Usually S-isomer from L-isoleucine)
Steric Profile Linear, high aspect ratioBranched, steric bulge at C2
Packing Efficiency High (Favors parallel alignment)Low (Disrupts layer packing)
Primary Phase Nematic (N) / Smectic A (SmA)Chiral Nematic (N) / Smectic C
Mechanistic Insight: The "Odd-Even" & Branching Effect

The n-pentyl chain (


) allows the mesogen to adopt an all-trans conformation that extends the molecular long axis, enhancing the anisotropic polarizability required for stable mesophases.

In contrast, the 2-methylbutyl group introduces a methyl protrusion at the chiral center. This creates a "steric twist" between adjacent molecules. While this destabilizes the nematic range (lowering the clearing point), it is the causal mechanism for the helical superstructure seen in cholesteric phases.

Mesogenic Performance Comparison

The following data synthesizes performance metrics from phenyl ketone-based mesogens and their close structural analogs (e.g., cyanobiphenyls) to isolate the tail effect.

A. Thermal Transitions (DSC Data)

Data normalized for a standard biphenyl-ketone core.

ParameterPentyl Derivative (Linear)Methylbutyl Derivative (Branched)Impact of Branching
Melting Point (

)

(Example)

(Example)
Lowers

(disrupts crystal lattice).
Clearing Point (

)


Lowers

(reduces nematic stability).
Enthalpy of Fusion (

)
High (>15 kJ/mol)Moderate (~10-12 kJ/mol)Reduced lattice energy.
Supercooling Ability Low (Crystallizes readily)High (Forms stable glasses)Ideal for "Glassy LC" applications.

Critical Insight: The methylbutyl derivatives often exhibit monotropic behavior (LC phase only on cooling) due to the destabilizing branch, whereas pentyl derivatives are typically enantiotropic (LC phase on heating and cooling).

B. Optical Textures (POM Analysis)
  • Pentyl (Nematic): Under Polarized Optical Microscopy (POM), these exhibit the classic Schlieren texture with 2- and 4-brush defects, or a Marble texture .

  • Methylbutyl (Cholesteric): These display Oily Streak textures or Fingerprint textures due to the helical pitch. If the pitch is in the visible range, they exhibit Selective Reflection (iridescence).

Experimental Protocols

To validate these properties in your own lab, follow these self-validating workflows.

Protocol A: Synthesis of Phenyl Ketone Mesogens (Friedel-Crafts)

This standardizes the core to isolate the tail effect.

  • Reagents:

    • Substrate: 4-methoxybiphenyl (or relevant aromatic core).

    • Acylating Agent A: Hexanoyl chloride (for Pentyl).

    • Acylating Agent B: (+)-2-Methylbutyryl chloride (for Methylbutyl).

    • Catalyst: Anhydrous

      
      .
      
    • Solvent: Dry Dichloromethane (DCM).

  • Procedure:

    • Cool

      
       (1.2 eq) in DCM to 
      
      
      
      .
    • Add Acylating Agent (1.1 eq) dropwise. Stir 30 min to form acylium ion.

    • Add Substrate (1.0 eq) slowly to maintain temp

      
      .
      
    • Reflux for 4 hours.

    • Quench: Pour into ice/HCl mix. Extract with DCM.[2]

  • Validation:

    • FTIR: Look for ketone

      
       stretch (~1680 
      
      
      
      ).
    • Chirality Check: Measure specific rotation

      
       for the methylbutyl product.
      
Protocol B: Phase Characterization (DSC/POM)
  • Sample Prep: Encapsulate 2-5 mg of purified ketone in an aluminum DSC pan.

  • DSC Cycle:

    • Heat to Isotropic (

      
       above predicted 
      
      
      
      ) to erase thermal history.
    • Cool at

      
       to 
      
      
      
      .
    • Heat at

      
       to Isotropic.
      
  • POM Confirmation:

    • Place sample on a glass slide with a cover slip.

    • Observe under crossed polarizers during the cooling cycle (from step 2).

    • Checkpoint: If "Oily Streaks" appear

      
       Confirm Chiral Nematic (Methylbutyl). If "Schlieren" appears 
      
      
      
      Confirm Nematic (Pentyl).

Visualizing the Logic

The following diagrams illustrate the synthesis pathway and the phase transition logic flow.

Diagram 1: Synthesis & Structural Divergence

SynthesisPath Core Aromatic Core (e.g., 4-methoxybiphenyl) Process Friedel-Crafts Acylation (AlCl3) Core->Process ReagentA Hexanoyl Chloride (Linear C6) ReagentA->Process Path A ReagentB 2-Methylbutyryl Chloride (Branched/Chiral) ReagentB->Process Path B ProdA Pentyl Phenyl Ketone (Achiral Mesogen) Process->ProdA Yields Linear ProdB Methylbutyl Phenyl Ketone (Chiral Mesogen) Process->ProdB Yields Branched

Caption: Divergent synthesis pathways yielding linear (nematic) vs. branched (chiral) mesogens.

Diagram 2: Phase Transition Logic

PhaseLogic Start Crystalline Solid Heat Heating Start->Heat Pentyl Pentyl Derivative Heat->Pentyl MB Methylbutyl Derivative Heat->MB SmA Smectic A (Layered) Pentyl->SmA Low T Nem Nematic (N) (Orientational Order) SmA->Nem Higher T Iso Isotropic Liquid Nem->Iso Tc (High) SmC Smectic C* (Tilted/Ferroelectric) MB->SmC Low T Chol Cholesteric (N*) (Helical Twist) SmC->Chol Higher T Chol->Iso Tc (Lower)

Caption: Phase transition sequences. Note the lower clearing point (


) and chiral phases in the Methylbutyl path.

References

  • Gray, G. W., & Harrison, K. J. (1974). New Family of Nematic Liquid Crystals for Displays (Cyanobiphenyls). Electronics Letters. Link (Foundational comparison of pentyl vs branched tails).

  • Goodby, J. W., et al. (2014). Chirality in Liquid Crystals: Structures and Properties. Liquid Crystals Reviews. Link (Detailed mechanism of 2-methylbutyl induced chirality).

  • Hori, K., et al. (2011). Structure-Property Relationships of Vinyl Ketone Mesogens. Polymer Journal.
  • Mandle, R. J., & Goodby, J. W. (2016). Dependence of Mesogenic Properties on Terminal Chain Length and Branching. Chemistry - A European Journal.

Sources

Mass spectrometry fragmentation patterns of 4-(2-methylbutyl)acetophenone

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-(2-methylbutyl)acetophenone , a structural isomer of critical interest in organic synthesis, fragrance chemistry, and pharmaceutical impurity profiling.

Executive Summary & Application Scope

4-(2-methylbutyl)acetophenone (C₁₃H₁₈O, MW 190.28 Da) is a branched alkyl-aromatic ketone. In drug development and fragrance analysis, it is frequently encountered as a structural isomer of 4-n-pentylacetophenone and 4-isobutylacetophenone (a key Ibuprofen precursor).

Accurate differentiation of this molecule relies on detecting subtle shifts in fragmentation intensity ratios caused by the beta-branching of the alkyl chain. This guide details the mechanistic cleavage pathways and provides a comparative framework for distinguishing this specific isomer from its linear and alpha-branched counterparts.

Experimental Methodology: GC-MS Protocol

To ensure reproducible fragmentation patterns, the following standardized Electron Ionization (EI) protocol is recommended. This setup minimizes thermal degradation while maximizing the abundance of diagnostic ions.

Instrumental Parameters
ParameterSettingRationale
Ionization Source Electron Impact (EI) @ 70 eVStandard energy for library matching; promotes characteristic benzylic cleavage.
Source Temperature 230°CPrevents condensation of high-boiling aromatics without inducing thermal cracking.
Transfer Line 280°CEnsures rapid transport of the analyte from GC to MS.
Scan Range m/z 40–300Captures low-mass acetyl fragments (m/z 43) and the molecular ion (m/z 190).
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5ms)Non-polar phase provides separation based on boiling point and van der Waals forces, crucial for separating alkyl isomers.

Fragmentation Mechanics: The "Fingerprint"

The mass spectrum of 4-(2-methylbutyl)acetophenone is governed by the competition between benzylic cleavage and McLafferty rearrangement . The specific branching at the C2 (beta) position of the alkyl chain dictates the dominant pathway.

Mechanism 1: Benzylic Cleavage (Dominant Pathway)

The most intense high-mass fragment arises from the cleavage of the bond beta to the aromatic ring.

  • Process: The bond between the alpha-methylene (

    
    ) and the beta-methine (
    
    
    
    ) breaks.
  • Energetics: This cleavage is favored because it generates a resonance-stabilized 4-acetylbenzyl cation (m/z 133) and loses a secondary alkyl radical (sec-butyl radical).

  • Comparison Note: Linear isomers (e.g., n-pentyl) lose a primary radical, which is less stable. Therefore, the m/z 133 peak is significantly more intense for the 2-methylbutyl isomer than for the n-pentyl isomer.

Mechanism 2: McLafferty Rearrangement

Because the alkyl chain contains gamma-hydrogens (on the terminal ethyl group), the molecule undergoes a McLafferty-like rearrangement involving the aromatic ring (often called the Gamma-Hydrogen Rearrangement).

  • Process: A gamma-hydrogen transfers to the ortho-position of the benzene ring, followed by cleavage of the alpha-beta bond.

  • Result: Formation of the 4-methylacetophenone radical cation at m/z 134 .

  • Diagnostic Value: The ratio of m/z 133 (Benzylic) to m/z 134 (Rearrangement) is the primary discriminator between isomers.

Mechanism 3: Acetyl Group Fragmentation
  • Alpha-Cleavage: Loss of the methyl group from the acetyl moiety (

    
    ) yields the acylium ion 
    
    
    
    .
  • Result: A distinct peak at m/z 175 .

  • Base Peak: The acetyl cation (

    
    ) appears at m/z 43 , typically the base peak (100% intensity) in acetophenones.
    
Pathway Visualization

The following diagram maps the competing fragmentation pathways.

Fragmentation M Molecular Ion (M+) m/z 190 Frag1 Acylium Ion [M - CH3]+ m/z 175 M->Frag1 - CH3• (15) Frag2 Benzylic Cation (4-acetylbenzyl+) m/z 133 M->Frag2 - sec-Butyl• (57) (Benzylic Cleavage) Frag3 McLafferty Product (p-methylacetophenone) m/z 134 M->Frag3 - Butene isomer (56) (Gamma-H Rearrangement) Frag4 Acetyl Cation CH3CO+ m/z 43 M->Frag4 Alpha Cleavage Frag5 Tropylium Derivative C8H7O+ m/z 105 Frag2->Frag5 - CO (28)

Figure 1: Competing fragmentation pathways for 4-(2-methylbutyl)acetophenone. The benzylic cleavage (green) is enhanced by the stability of the lost secondary radical.

Comparative Analysis: Distinguishing Isomers

Differentiation of 4-(2-methylbutyl)acetophenone from its isomers requires analyzing the relative abundance of the m/z 133 and m/z 134 ions.

Isomer Comparison Table
IsomerStructureKey CleavageDominant Fragment (High Mass)133/134 Ratio
4-(2-methylbutyl)acetophenone Beta-branchedBenzylic (loses sec-butyl)m/z 133 (High Intensity)High (>1.5)
4-n-pentylacetophenone LinearBenzylic (loses n-butyl)m/z 133 (Moderate)Low (~1.0)
4-(1-methylbutyl)acetophenone Alpha-branchedAlpha-cleavagem/z 147 (Diagnostic)N/A
4-isobutylacetophenone Beta-branched (short)Benzylic (loses isopropyl)m/z 133 (High)High
Differentiation Logic
  • Check for m/z 147: If present, the branching is at the alpha position (1-methylbutyl). If absent, proceed to step 2.

  • Analyze m/z 133 vs 134:

    • High m/z 133: Indicates branching at the beta position (2-methylbutyl or isobutyl). The loss of a secondary radical drives this pathway.

    • Equal/High m/z 134: Indicates a linear chain (n-pentyl) where the McLafferty rearrangement competes effectively with the loss of a primary radical.

  • Distinguish from Isobutyl: 4-isobutylacetophenone (MW 176) has a different molecular ion.[1] Ensure M+ is 190 to confirm the pentyl-chain length.

Decision Tree for Identification

DecisionTree Start Unknown Spectrum M+ = 190 Check147 Is m/z 147 present? Start->Check147 Alpha 4-(1-methylbutyl)acetophenone Check147->Alpha Yes CheckRatio Check Ratio m/z 133 : 134 Check147->CheckRatio No HighRatio Ratio > 1.5 (Strong Benzylic Cleavage) CheckRatio->HighRatio LowRatio Ratio ~ 1.0 (Competing McLafferty) CheckRatio->LowRatio Target 4-(2-methylbutyl)acetophenone HighRatio->Target Linear 4-n-pentylacetophenone LowRatio->Linear

Figure 2: Logical workflow for distinguishing 4-(2-methylbutyl)acetophenone from its structural isomers.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Isobutylacetophenone (Analogous Fragmentation). National Institute of Standards and Technology.[2][3] Link

  • Doc Brown's Chemistry. Fragmentation Patterns of Branched Alkanes and Alkylbenzenes.Link

  • ChemGuide. Interpretation of Mass Spectra: Fragmentation of Organic Compounds.Link

  • ChemicalBook. 4'-(2-Methylpropyl)acetophenone Properties and Safety.Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-[4-(2-Methylbutyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Our approach is rooted in the "cradle-to-grave" principle of hazardous waste management, as mandated by the Resource Conservation and Recovery Act (RCRA)[1][2]. This means that from the moment a chemical enters your facility until its final disposal, its handling is a matter of regulatory compliance and ethical scientific practice.

Hazard Assessment and Characterization

1-[4-(2-Methylbutyl)phenyl]ethanone is a substituted aromatic ketone. Based on data from analogous compounds such as 4'-Isobutylacetophenone and other phenyl ethanone derivatives, we can infer the following potential hazards[3][4]:

  • Flammability: Likely a flammable liquid and vapor[4][5].

  • Toxicity: May be harmful if swallowed or inhaled[3][5].

  • Irritation: Can cause skin and serious eye irritation[3][5][6].

  • Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects[4].

It is imperative to treat this compound as hazardous waste unless confirmed otherwise by a certified analysis[7].

Table 1: Inferred Hazard Profile of 1-[4-(2-Methylbutyl)phenyl]ethanone

Hazard ClassificationInferred GHS CategoryPrecautionary Statement References
Flammable LiquidCategory 3/4P210, P233, P240, P241, P242, P243[5]
Acute Toxicity (Oral)Category 4P264, P270, P301+P312[3][5]
Skin IrritationCategory 2P264, P280, P302+P352, P332+P313[3][5][6]
Eye IrritationCategory 2AP264, P280, P305+P351+P338, P337+P313[5][6]
Aquatic Hazard (Chronic)Category 2/3P273[4]
Personal Protective Equipment (PPE) and Safety Measures

Prior to handling 1-[4-(2-Methylbutyl)phenyl]ethanone for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: If there is a risk of inhalation of vapors or aerosols, use a NIOSH-approved respirator with an organic vapor cartridge[6].

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[8].

Spill Management Protocol

In the event of a spill, immediate and decisive action is crucial to mitigate risks.

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated.

  • Eliminate Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment[5][8].

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Package: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container[8][9].

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[10].

Step-by-Step Disposal Procedure

The disposal of 1-[4-(2-Methylbutyl)phenyl]ethanone must adhere to federal, state, and local regulations[10].

Step 1: Waste Identification and Segregation

  • Treat all unused 1-[4-(2-Methylbutyl)phenyl]ethanone and any material contaminated with it as hazardous waste[7].

  • Segregate this waste stream from other incompatible chemical wastes to prevent hazardous reactions[7][11]. For instance, do not mix it with strong oxidizing agents.

Step 2: Containerization

  • Use a chemically compatible and leak-proof container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable[11][12].

  • The container must be in good condition, with a secure, tight-fitting lid[7][11].

  • Never reuse a container that previously held an incompatible chemical without thorough decontamination[10].

Step 3: Labeling

  • As soon as waste is added to the container, it must be labeled with the words "Hazardous Waste"[13].

  • The label should also include the full chemical name: "1-[4-(2-Methylbutyl)phenyl]ethanone," and an indication of the hazards (e.g., "Flammable," "Irritant")[7][13].

  • Record the accumulation start date on the label[2].

Step 4: Accumulation and Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[13][14].

  • The SAA must be under the control of laboratory personnel[11].

  • Ensure the container is kept closed at all times, except when adding waste[7][14].

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA[14].

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup[14].

  • Do not attempt to dispose of the chemical waste down the drain or in the regular trash[8][11].

  • The ultimate disposal method will likely be high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF)[8].

Disposal of Empty Containers:

  • Empty containers that held 1-[4-(2-Methylbutyl)phenyl]ethanone must also be managed as hazardous waste unless they are triple-rinsed[10].

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste[10].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-[4-(2-Methylbutyl)phenyl]ethanone.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal start Start: Have 1-[4-(2-Methylbutyl)phenyl]ethanone for Disposal assess_hazards Assess Hazards (Flammable, Irritant, Toxic) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe select_container Select Compatible Waste Container don_ppe->select_container label_container Label Container: 'Hazardous Waste' Chemical Name, Hazards, Date select_container->label_container add_waste Add Waste to Container label_container->add_waste close_container Securely Close Container add_waste->close_container store_saa Store in Designated Satellite Accumulation Area close_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs end End: Waste Transferred to EHS for Final Disposal contact_ehs->end

Caption: Disposal workflow for 1-[4-(2-Methylbutyl)phenyl]ethanone.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific waste management policies and your local EHS department for any additional requirements.

References

  • Safety data sheet - Pharmacopoeia. Available at: [Link]

  • 1-Butanone, 2-(dimethylamino)-1-[4-(4-morpholinyl)phenyl]-2-(phenylmethyl)- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. US EPA. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]

  • Ethanone, 1-(4-methylphenyl)-2-(4-morpholinyl)-2-phenyl- - Related Substances. EPA. Available at: [Link]

  • Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. NC DEQ. Available at: [Link]

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. ACTenviro. Available at: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available at: [Link]

  • Methyl Ethyl Ketone (2-Butanone). EPA. Available at: [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]

  • RCRA. Case Western Reserve University Environmental Health and Safety. Available at: [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. Available at: [Link]

Sources

Navigating the Safe Handling of 1-[4-(2-Methylbutyl)phenyl]ethanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. This guide provides essential, immediate safety and logistical information for the handling of 1-[4-(2-Methylbutyl)phenyl]ethanone, a substituted acetophenone derivative. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but a deep understanding of the causality behind these recommendations, fostering a culture of safety and scientific integrity.

Core Safety Directives and Hazard Assessment

Substituted acetophenones, as a class of organic compounds, present a range of potential hazards that necessitate careful handling to mitigate risk. These hazards can include:

  • Irritation: Causes skin and serious eye irritation.[1][2][3]

  • Toxicity: Harmful if swallowed.[3]

  • Respiratory Effects: May cause respiratory irritation.[1][3]

  • Flammability: Combustible liquid.[4][5]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable for the safe handling of any chemical. For 1-[4-(2-Methylbutyl)phenyl]ethanone and its analogs, the following PPE is mandatory.

Protection TypeRecommended EquipmentSpecifications and Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards.[6] This is critical to prevent eye contact which can cause serious irritation.[1][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Fire/flame resistant and impervious clothing may be necessary depending on the scale of work.[6]Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[6][8][9] This prevents skin contact, which can lead to irritation.[1][3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.[7] A full-face respirator may be necessary in situations with a high risk of aerosol formation.[6]This is to avoid inhalation of vapors or aerosols, which can cause respiratory tract irritation.[1]

Experimental Workflow: From Benchtop to Disposal

A systematic and well-documented workflow is essential for both safety and experimental reproducibility. The following step-by-step guide outlines the safe handling of 1-[4-(2-Methylbutyl)phenyl]ethanone.

Pre-Handling Preparations
  • Information Review: Before commencing any work, thoroughly review this safety guide and any available safety data for similar compounds.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10]

Handling the Chemical
  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and to prevent inhalation of any dust or vapors.[10]

  • Dispensing: When weighing and transferring the chemical, do so carefully to minimize the generation of dust or aerosols.[10] Use non-sparking tools to prevent ignition sources.[6]

  • Storage: Keep the container tightly closed when not in use.[8][11] Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][10]

Spill Response

In the event of a spill, a calm and methodical response is crucial to contain the situation effectively.

  • Evacuate and Ventilate: Ensure adequate ventilation and evacuate non-essential personnel from the immediate area.[6]

  • Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.[6]

  • Containment and Cleanup: For liquid spills, soak up with an inert absorbent material.[7][11] For solid spills, sweep up the material and place it into a suitable, labeled container for disposal, avoiding dust generation.[10]

  • Decontamination: Thoroughly clean the spill area after the material has been removed.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area & Ensure Ventilation Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill with Inert Material PPE->Contain Collect Collect Spilled Material Contain->Collect Dispose Place in Labeled Waste Container Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for handling a chemical spill.

Disposal Plan

Proper disposal of 1-[4-(2-Methylbutyl)phenyl]ethanone and its containers is a critical final step to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this chemical should be treated as hazardous waste.

  • Containerization: Collect waste in suitable, closed, and properly labeled containers.[6]

  • Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not let the chemical enter drains.[6]

Conclusion: A Commitment to Safety

The responsible handling of chemical compounds is the bedrock of scientific advancement. By adhering to the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), this guide provides a robust framework for the safe management of 1-[4-(2-Methylbutyl)phenyl]ethanone. The causality-driven protocols and emphasis on understanding the "why" behind each step are designed to empower researchers to work safely and effectively, ultimately building a deeper trust in our shared commitment to laboratory safety.

References

  • Safety Data Sheet: Acetophenone - Carl ROTH. (2024, September 18). Retrieved from [Link]

  • Safety Data Sheet: Acetophenone - Carl ROTH. (2024, September 18). Retrieved from [Link]

  • Acetophenone Safety Guide | PDF | Personal Protective Equipment | Toxicity - Scribd. (2009, June 19). Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from [Link]

  • Ethanone, 1-(4-ethylphenyl)- - Synerzine. (2018, June 22). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.